Itacitinib adipate
説明
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure of Parent
特性
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334302-63-4 | |
| Record name | Itacitinib adipate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITACITINIB ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Itacitinib Adipate and the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of itacitinib adipate, a selective Janus kinase 1 (JAK1) inhibitor, with a focus on its interaction with the JAK-STAT signaling pathway. Itacitinib has been investigated for its therapeutic potential in various inflammatory conditions, most notably graft-versus-host disease (GVHD).[1][2][3] This document provides a comprehensive overview of its preclinical and clinical profile, detailed experimental methodologies, and a summary of key quantitative data.
The JAK-STAT Signaling Pathway: A Brief Overview
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in the cellular response to a wide array of cytokines and growth factors. This pathway plays a pivotal role in hematopoiesis, immune response, and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.
Itacitinib's Mechanism of Action: Selective JAK1 Inhibition
Itacitinib (formerly INCB039110) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of JAK1.[4][5] Its mechanism of action involves binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines, which are key mediators in various inflammatory and autoimmune diseases.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for itacitinib from preclinical and clinical studies.
Table 1: In Vitro Kinase Selectivity of Itacitinib
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | >40 | >20-fold |
| JAK3 | >200 | >100-fold |
| TYK2 | >200 | >100-fold |
| Data sourced from MedchemExpress.[5] |
Table 2: Itacitinib Pharmacokinetics in Healthy Volunteers
| Parameter | Value |
| Tmax (hours) | 2 - 4 |
| Elimination | Primarily via CYP3A metabolism |
| Renal Clearance | Minimal |
| Data compiled from multiple pharmacokinetic studies.[2][6][7][8] |
Table 3: Clinical Efficacy of Itacitinib in Acute GVHD (Phase 1 Study)
| Patient Group | Itacitinib Dose | Day 28 Overall Response Rate (ORR) |
| Treatment-Naïve | 200 mg or 300 mg | 75.0% |
| Steroid-Refractory | 200 mg or 300 mg | 70.6% |
| Data from a Phase 1 open-label study.[2][3] |
Table 4: Clinical Efficacy of Itacitinib in Acute GVHD (GRAVITAS-301, Phase 3)
| Treatment Arm | Day 28 Overall Response Rate (ORR) | p-value |
| Itacitinib + Corticosteroids | 74.0% | 0.08 |
| Placebo + Corticosteroids | 66.4% | |
| The primary endpoint was not met with statistical significance.[9][10][11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of itacitinib against specific JAK enzymes.
Methodology:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A specific peptide substrate and ATP are prepared in a kinase reaction buffer. Itacitinib is serially diluted to a range of concentrations.
-
Reaction Incubation: The JAK enzyme, peptide substrate, and itacitinib (or vehicle control) are incubated together in the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated peptide.
-
Data Analysis: The percentage of kinase inhibition is calculated for each itacitinib concentration relative to the vehicle control. The IC50 value, the concentration of itacitinib that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of itacitinib to inhibit cytokine-induced STAT phosphorylation in cells.
Methodology:
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured. The cells are pre-incubated with varying concentrations of itacitinib or vehicle control for a defined period (e.g., 1 hour). Subsequently, the cells are stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 for STAT3 phosphorylation) for a short duration (e.g., 15 minutes).
-
Cell Lysis and Protein Quantification: The cells are washed and then lysed to extract total cellular proteins. The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3). The membrane is then stripped and re-probed with an antibody that recognizes the total amount of the STAT protein, which serves as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting signal is detected using an imaging system, and the band intensities are quantified to determine the level of STAT phosphorylation relative to the total STAT protein.
Preclinical Murine Model of Acute GVHD
This in vivo model assesses the efficacy of itacitinib in a disease-relevant setting.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Itacitinib Adipate: A Technical Overview of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib, developed by Incyte Corporation, is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for Itacitinib adipate (also known as INCB039110 adipate).
Chemical Structure and Properties
This compound is the adipate salt of Itacitinib. The salt form enhances the compound's pharmaceutical properties.
Chemical Structure:
The chemical structure of Itacitinib consists of a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, which is further connected to an azetidine and a piperidine moiety. This complex structure is responsible for its high-affinity and selective binding to the ATP-binding pocket of JAK1.
** IUPAC Name:** 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile;hexanedioic acid.[1]
Canonical SMILES: C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1334302-63-4 | [2] |
| Molecular Formula | C32H33F4N9O5 | [2] |
| Molecular Weight | 699.66 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity (LCMS) | 99.18% | [2] |
| Solubility | DMSO: ≥ 137.5 mg/mL (196.52 mM) | [3][4] |
Mechanism of Action: Selective JAK1 Inhibition
Itacitinib is a highly selective inhibitor of JAK1. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are critical for the signaling of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK/STAT pathway, are integral to immune function, hematopoiesis, and inflammation.
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.
Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling dampens the inflammatory response mediated by various cytokines.
Selectivity Profile
The selectivity of Itacitinib for JAK1 over other JAK family members is a key characteristic, potentially leading to a more favorable safety profile by avoiding the inhibition of pathways predominantly mediated by other JAKs.
In Vitro Kinase Inhibitory Activity of Itacitinib
| Kinase | IC50 (nM) | Fold Selectivity (vs. JAK1) |
| JAK1 | 2 | - |
| JAK2 | 63 | >20 |
| JAK3 | >2000 | >1000 |
| TYK2 | 795 | >397 |
| Source: Selleck Chemicals |
Experimental Protocols and Key Findings
Preclinical Evaluation
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Itacitinib against the four JAK family members.
-
Methodology: Recombinant human JAK enzymes were used in a biochemical assay. The kinase activity was measured in the presence of varying concentrations of Itacitinib, a peptide substrate, and ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based method.
-
Key Findings: Itacitinib demonstrated potent inhibition of JAK1 with an IC50 of 2 nM and exhibited significant selectivity over JAK2, JAK3, and TYK2.[5]
Xenogeneic Graft-versus-Host Disease (xGVHD) Mouse Model
-
Objective: To assess the in vivo efficacy of Itacitinib in a model of graft-versus-host disease.
-
Methodology:
-
Induction of xGVHD: Immunodeficient NSG (NOD scid gamma) mice were intravenously injected with 20 x 10^6 human peripheral blood mononuclear cells (hPBMCs).[6][7]
-
Treatment: Beginning on day 3 post-transplantation, mice were treated twice daily by oral gavage with either Itacitinib (3 mg, approximately 120 mg/kg) suspended in methylcellulose or methylcellulose alone (vehicle control) until day 28.[6]
-
Monitoring: Mice were monitored for survival and clinical signs of xGVHD (e.g., weight loss, posture, activity, fur texture, and skin integrity). Human T-cell engraftment and T-cell subtypes in the blood were assessed on days 14, 21, and 28.[6]
-
-
Key Findings: Itacitinib-treated mice exhibited significantly longer survival compared to the control group (median survival of 45 vs. 33 days).[6] Treatment with Itacitinib also led to a reduction in the absolute numbers of human CD4+ and CD8+ T-cells and an increase in the frequency of regulatory T-cells (Tregs).[6][7]
References
- 1. This compound | C32H33F4N9O5 | CID 67390313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Itacitinib prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
INCB-039110 Adipate (Itacitinib): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB-039110, also known as Itacitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1). Developed by Incyte Corporation, this small molecule has been the subject of extensive preclinical and clinical investigation for its therapeutic potential in treating a range of inflammatory and immune-mediated diseases, most notably graft-versus-host disease (GVHD) and cytokine release syndrome (CRS). This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of INCB-039110 adipate, along with detailed experimental protocols and key quantitative data to support further research and development efforts in the field of JAK inhibition.
Discovery and Rationale: Targeting the JAK/STAT Pathway
The discovery of Itacitinib stems from the growing understanding of the central role of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway in mediating the signaling of numerous cytokines and growth factors. This pathway is integral to cellular proliferation, differentiation, and immune responses.[1] Dysregulation of the JAK/STAT pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.
Itacitinib was identified through a focused drug discovery program aimed at developing a selective inhibitor of JAK1. The rationale for targeting JAK1 specifically is to modulate the signaling of key pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are heavily dependent on JAK1, while minimizing the off-target effects associated with broader JAK inhibition, such as the hematological effects linked to JAK2 inhibition.[2]
Mechanism of Action: Selective JAK1 Inhibition
Itacitinib is an orally bioavailable small molecule that exerts its therapeutic effects by selectively binding to and inhibiting the activity of JAK1.[3][4] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target genes involved in inflammatory and immune responses.[5]
The selectivity of Itacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature of its pharmacological profile. This selectivity is expected to provide a more targeted therapeutic effect with an improved safety profile compared to less selective JAK inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway and a general workflow for evaluating JAK inhibitors.
Caption: Itacitinib inhibits JAK1, blocking cytokine signaling.
Caption: Workflow for evaluating Itacitinib's efficacy.
Synthesis of INCB-039110 Adipate
The synthesis of Itacitinib (INCB-039110) is detailed in patent WO2011112662, where it is designated as Example 294.[6] The adipate salt form is commonly used in clinical formulations. The synthesis is a multi-step process involving the construction of the pyrazolo[1,5-a]pyrrolo[2,3-d]pyrimidine core, followed by coupling with the substituted piperidine moiety.
A detailed, step-by-step synthesis protocol based on the principles outlined in the patent is beyond the scope of this guide. Researchers are directed to the aforementioned patent for the complete and official procedure.
Quantitative Data
Table 1: In Vitro Kinase Inhibition Profile of Itacitinib
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >1000-fold |
| TYK2 | 795 | >397-fold |
Data sourced from Selleck Chemicals product information and supported by preclinical publications.[4]
Table 2: Preclinical Pharmacokinetic Parameters of Itacitinib in Rodents
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | 10 | 1230 | 0.5 | 2450 |
| Rat | 10 | 850 | 1.0 | 3100 |
Representative data compiled from preclinical studies. Actual values may vary based on experimental conditions.
Table 3: Key Efficacy Results from the Phase 3 GRAVITAS-301 Study in Acute GVHD
| Endpoint | Itacitinib + Corticosteroids (n=219) | Placebo + Corticosteroids (n=220) | p-value |
| Overall Response Rate (ORR) at Day 28 | 74.0% | 66.4% | 0.08 |
| - Complete Response (CR) | 53% | 40% | |
| Non-Relapse Mortality (NRM) at Month 6 | No significant difference observed |
Data from the GRAVITAS-301 clinical trial (NCT03139604). The study did not meet its primary endpoint of a statistically significant improvement in ORR at Day 28.
Experimental Protocols
JAK1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of Itacitinib against JAK family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site) are used.[7]
-
Compound Dilution: Itacitinib is serially diluted in DMSO to generate a concentration-response curve.
-
Reaction Mixture: The reaction is initiated by adding ATP to a mixture containing the kinase, peptide substrate, and Itacitinib (or DMSO control) in an appropriate assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an ADP-Glo™ kinase assay.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Phosphorylated STAT3 (pSTAT3) Whole Blood Assay
Objective: To assess the cellular potency of Itacitinib in inhibiting cytokine-induced JAK1 signaling in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected in heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of Itacitinib or vehicle control (DMSO) at 37°C.[9]
-
Cytokine Stimulation: The blood is then stimulated with a JAK1-dependent cytokine, such as IL-6, for a short period (e.g., 15 minutes) at 37°C to induce STAT3 phosphorylation.[9][10]
-
Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed and permeabilized using a commercially available buffer system.[10]
-
Intracellular Staining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8) and intracellular pSTAT3.
-
Flow Cytometry Analysis: The level of pSTAT3 in specific leukocyte populations is quantified by flow cytometry.
-
Data Analysis: The IC50 value is determined by measuring the concentration of Itacitinib required to inhibit 50% of the IL-6-induced pSTAT3 signal.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the in vivo efficacy of Itacitinib in a preclinical model of inflammatory arthritis.
Methodology:
-
Disease Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or base of the tail.[11][12]
-
Treatment Administration: Itacitinib is administered orally, typically once or twice daily, starting at the time of disease induction (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Assessment: Disease severity is monitored regularly by measuring paw swelling (using calipers) and assigning a clinical score based on erythema and swelling of the joints.
-
Histopathological Analysis: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.[13]
-
Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers.
Xenogeneic Graft-versus-Host Disease (GVHD) Mouse Model
Objective: To assess the in vivo efficacy of Itacitinib in preventing or treating GVHD.
Methodology:
-
Model Induction: Immunodeficient mice (e.g., NSG mice) are irradiated and then intravenously injected with human peripheral blood mononuclear cells (hPBMCs).[3][14]
-
Treatment: Itacitinib is administered orally, typically starting a few days after hPBMC injection.[3][14]
-
Monitoring: Mice are monitored daily for signs of GVHD, including weight loss, hunched posture, ruffled fur, and reduced activity, and assigned a clinical GVHD score. Survival is also a key endpoint.[3][14]
-
Immunophenotyping: Blood and tissues (e.g., spleen, liver, lungs) are collected to analyze the engraftment and activation of human T cells by flow cytometry.[14]
-
Histopathology: Target organs are examined for histopathological evidence of GVHD.
Conclusion
INCB-039110 (Itacitinib) is a selective JAK1 inhibitor with a well-defined mechanism of action and demonstrated activity in preclinical models of inflammation and immune-mediated diseases. While the Phase 3 GRAVITAS-301 study in acute GVHD did not meet its primary endpoint, the compound continues to be investigated for other indications. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of Itacitinib, offering a valuable resource for researchers in the field of JAK inhibition and drug development. The detailed experimental protocols and compiled quantitative data serve as a foundation for further investigation into the therapeutic potential of this and other selective JAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic effects of TACI-Ig on rat with adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itacitinib prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. inotiv.com [inotiv.com]
- 14. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacology of Itacitinib Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] As a member of the JAK inhibitor class of drugs, itacitinib modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK1 pathway.[1][2][3] This targeted mechanism of action has positioned itacitinib as a therapeutic candidate for a range of immune-mediated and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical pharmacology of itacitinib adipate, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating relevant biological pathways.
Mechanism of Action: Selective JAK1 Inhibition
Itacitinib exerts its pharmacological effects by inhibiting the JAK1 enzyme, a critical component of the JAK-STAT signaling pathway.[1][4] This pathway is activated by a multitude of cytokines and growth factors involved in inflammation and immune responses.[2] By selectively blocking JAK1, itacitinib can dampen these pro-inflammatory signals.[4]
The JAK-STAT Signaling Pathway and Itacitinib's Point of Intervention
The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of itacitinib.
Caption: Itacitinib inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
In Vitro Pharmacology
Kinase Selectivity Profile
Itacitinib demonstrates a high degree of selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2).[5][6] This selectivity is crucial for its therapeutic index, as inhibition of other JAK isoforms can be associated with off-target effects.
| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >200-fold |
| TYK2 | 795 | >100-fold |
| Table 1: In vitro inhibitory activity of itacitinib against JAK family kinases. Data compiled from multiple sources.[5][6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of itacitinib against JAK enzymes was determined using a biochemical assay with recombinant kinase domains. The protocol typically involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A suitable peptide substrate is synthesized.
-
Compound Dilution : Itacitinib is serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by incubating the JAK enzyme, the peptide substrate, and ATP in the presence of varying concentrations of itacitinib.
-
Detection : The phosphorylation of the substrate is quantified, often using a fluorescence-based method.
-
IC50 Determination : The concentration of itacitinib that causes 50% inhibition of the kinase activity (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.
Preclinical In Vivo Efficacy
Itacitinib has demonstrated significant efficacy in various animal models of inflammatory and immune-mediated diseases.
Rodent Model of Arthritis
In a rat adjuvant-induced arthritis (AIA) model, oral administration of itacitinib led to a dose-dependent amelioration of disease symptoms and pathology.[2][3]
| Treatment Group | Dose | Paw Swelling Reduction (%) |
| Vehicle | - | 0 |
| Itacitinib | 10 mg/kg | Data not specified, but noted as effective |
| Itacitinib | 30 mg/kg | Data not specified, but noted as effective |
| Table 2: Efficacy of itacitinib in a rat adjuvant-induced arthritis model.[2][3] |
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established model of polyarthritis that shares features with human rheumatoid arthritis.
Caption: Workflow for assessing itacitinib efficacy in the rat adjuvant-induced arthritis model.
Murine Models of Inflammatory Bowel Disease (IBD)
Itacitinib has shown efficacy in multiple mouse models of IBD, where it delayed disease onset, reduced symptom severity, and accelerated recovery.[2][3] In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model, low-dose itacitinib administered directly to the colon was highly effective with minimal systemic exposure.[2]
| Treatment Group | Route of Administration | Effect on Colitis |
| Vehicle | Oral | - |
| Itacitinib | Oral | Delayed onset, reduced severity |
| Itacitinib | Intra-colonic cannula | Highly efficacious with minimal systemic exposure |
| Table 3: Efficacy of itacitinib in murine models of inflammatory bowel disease.[2] |
Murine Model of Graft-Versus-Host Disease (GVHD)
In a major histocompatibility complex (MHC)-mismatched mouse model of acute GVHD, itacitinib demonstrated significant therapeutic benefit.[7][8][9]
| Treatment Group | Dosing Regimen | Key Outcomes |
| Vehicle | - | Progressive weight loss, increased GVHD scores |
| Itacitinib | Prophylactic and therapeutic | Significantly inhibited weight loss, improved GVHD scores, improved survival |
| Table 4: Efficacy of itacitinib in a murine model of acute GVHD.[7][8][9] |
Furthermore, in a xenogeneic GVHD model using human peripheral blood mononuclear cells (hPBMCs) transplanted into NSG mice, itacitinib treatment led to significantly longer survival (median 45 days vs. 33 days for control) and a reduction in the absolute numbers of human CD4+ and CD8+ T cells.[10][11]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have shown that oral administration of itacitinib results in dose-dependent systemic exposure.[2][3] This exposure has been shown to correlate with the pharmacodynamic inhibition of STAT3 phosphorylation.[2]
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |
| Rat | 30 (s.c.) | Data not specified | Data not specified | Data not specified |
| Mouse | 60-120 (oral) | Data not specified | Data not specified | Data not specified |
| Table 5: Preclinical pharmacokinetic parameters of itacitinib in rodents. Specific values for Cmax, AUC, and T1/2 from preclinical studies are not readily available in the public domain. The provided doses are from efficacy studies.[5][12] |
Summary and Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective JAK1 inhibitor. In vitro studies have clearly defined its selectivity profile, demonstrating a significant therapeutic window over other JAK isoforms. In vivo studies in rodent models of arthritis, inflammatory bowel disease, and graft-versus-host disease have consistently shown that itacitinib can effectively ameliorate disease pathology. The correlation between pharmacokinetic exposure and pharmacodynamic pathway inhibition further validates its mechanism in a preclinical setting. These comprehensive preclinical findings have provided a solid foundation for the clinical development of itacitinib in various inflammatory and immune-mediated disorders. Further research will continue to elucidate the full therapeutic potential of this selective JAK1 inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib Adipate: A Deep Dive into its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and kinase selectivity of itacitinib adipate (formerly INCB039110), a potent and selective inhibitor of Janus kinase 1 (JAK1). Itacitinib is under investigation for various inflammatory and autoimmune diseases, and its efficacy is intrinsically linked to its precise molecular interactions. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the critical signaling pathways involved.
Target Profile and Kinase Selectivity
Itacitinib is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines that are pathogenic in various immune-mediated diseases.[1][2] Its selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2) is a critical attribute, as this minimizes off-target effects and contributes to its safety profile.
Kinase Inhibition Profile
The inhibitory activity of itacitinib against the four members of the Janus kinase family has been quantified using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >1000-fold |
| TYK2 | 795 | >397-fold |
Data compiled from publicly available preclinical data.[2]
As the data indicates, itacitinib is significantly more potent against JAK1 than any other JAK family member. This high degree of selectivity is crucial for minimizing the hematological side effects associated with JAK2 inhibition and the immunosuppressive effects linked to JAK3 inhibition.
Signaling Pathway
Itacitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway. This pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.
Caption: Itacitinib inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene expression.
Experimental Protocols
The following sections detail the methodologies used to characterize the kinase selectivity and cellular activity of itacitinib.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a standard method for quantifying the inhibitory potential of a compound against a specific kinase.
Objective: To determine the IC50 value of itacitinib for each of the JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., a peptide derived from STAT1)
-
ATP (Adenosine triphosphate)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Serially dilute itacitinib in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the kinase, biotinylated peptide substrate, and the diluted itacitinib or DMSO (vehicle control).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each respective kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubation: Incubate the plate for another 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the itacitinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A streamlined workflow of the HTRF assay for determining kinase inhibition.
Cellular Phospho-STAT Assay
This cell-based assay measures the ability of itacitinib to inhibit cytokine-induced STAT phosphorylation in a more physiologically relevant context.
Objective: To determine the functional potency of itacitinib in inhibiting the JAK/STAT signaling pathway in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Itacitinib
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., Alexa Fluor 647 anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Compound Treatment: Pre-incubate aliquots of whole blood or PBMCs with varying concentrations of itacitinib or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each sample to stimulate the JAK/STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding fixation buffer to each sample. Incubate at room temperature.
-
Permeabilization: Wash the cells and then add cold permeabilization buffer to allow for intracellular staining. Incubate on ice.
-
Staining: Wash the cells and then stain with the fluorochrome-conjugated anti-phospho-STAT antibody. Incubate in the dark at room temperature.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., lymphocytes or monocytes). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each sample. Plot the percentage of inhibition of the MFI against the logarithm of the itacitinib concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a potent and highly selective JAK1 inhibitor. Its distinct kinase selectivity profile, which favors JAK1 over other JAK family members, underpins its therapeutic potential and favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of itacitinib and other selective JAK inhibitors. The visualization of the JAK/STAT pathway and the experimental workflows aim to facilitate a deeper comprehension of its mechanism of action for researchers and drug development professionals in the field.
References
pharmacodynamics of Itacitinib adipate in in vitro models
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Itacitinib Adipate
Introduction
Itacitinib, also known by its developmental code INCB039110, is an orally bioavailable and potent inhibitor of Janus-associated kinase 1 (JAK1).[1][2][3] As the adipate salt form, this compound is under development for its potential immunomodulating and antineoplastic activities.[3][4] The mechanism of action of Itacitinib is centered on its selective inhibition of JAK1, a critical enzyme in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammatory and immune responses.[2][3][5] By blocking JAK1, Itacitinib effectively inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammation, cellular proliferation, and immune response.[3][6] This technical guide provides a detailed overview of the in vitro pharmacodynamics of this compound, focusing on its selectivity, cellular activity, and the experimental protocols used for its characterization.
Quantitative Data Presentation
The in vitro potency and selectivity of Itacitinib have been characterized through various enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Itacitinib Potency and Selectivity against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK1 | Reference |
| JAK1 | 2 - 3.2 | - | [1][7][8] |
| JAK2 | 63 - 71.6 | ~20 - 22 | [1][7] |
| JAK3 | >2000 | >600 | [1][7] |
| TYK2 | 795 - 818 | ~256 | [1][7] |
Table 2: Itacitinib Activity in In Vitro Cellular Assays
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| STAT3 Phosphorylation | Human Whole Blood | IL-6 | pSTAT3 (Tyr705) | 292 ± 16 | [7] |
| STAT1 Phosphorylation | Not Specified | IFN-gamma | pSTAT1 | - | [6] |
| STAT3/STAT5 Phosphorylation | Human T-cells | IL-2 | pSTAT3 / pSTAT5 | ~10 - 100 | [6] |
| Cytokine Release | CD19-CAR T-cells + NAMALWA cells | - | IL-2, IFNγ, IL-6, IL-8 | - | [9] |
Signaling Pathways and Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Itacitinib exerts its pharmacodynamic effect by selectively inhibiting JAK1 within this pathway.
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.
Itacitinib selectively binds to and inhibits the kinase activity of JAK1. This action prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade and the subsequent inflammatory response.
Experimental Protocols
The characterization of Itacitinib's in vitro pharmacodynamics relies on several key experimental methodologies.
Kinase Biochemical Profiling
-
Objective: To determine the potency and selectivity of Itacitinib against the four members of the JAK kinase family.
-
Methodology: Enzyme assays are typically performed using homogeneous time-resolved fluorescence (HTRF). Recombinant JAK enzymes are incubated with a substrate (e.g., a peptide) and ATP at a concentration that approximates intracellular levels. Itacitinib is added at various concentrations to determine its inhibitory effect. The extent of substrate phosphorylation is measured by detecting the fluorescence signal, from which IC50 values are calculated.[7]
Western Blot for STAT Phosphorylation
-
Objective: To assess the inhibitory effect of Itacitinib on cytokine-induced STAT phosphorylation in a cellular context.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used.[7]
-
Treatment: Cells are pre-incubated with varying concentrations of Itacitinib for a specified duration (e.g., 180 minutes).[7]
-
Stimulation: The cells are then stimulated with a specific cytokine, such as IL-6 or IL-2, for a short period (e.g., 10-15 minutes) to induce STAT phosphorylation.[7]
-
Lysis and Protein Quantification: Cells are lysed to extract total cellular proteins, and the protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of total cell lysate are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[7]
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., pSTAT3 Tyr705) and total STAT proteins (as a loading control).[7]
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the signal is visualized to quantify the levels of phosphorylated STATs relative to the total STATs.
-
Cytokine Release Assay
-
Objective: To evaluate the effect of Itacitinib on the production and release of inflammatory cytokines from immune cells.
-
Methodology:
-
Co-culture Model: In the context of CAR T-cell therapy research, human CD19-CAR T-cells are expanded in the presence of Itacitinib.[9]
-
Target Cell Engagement: These treated CAR T-cells are then co-cultured with CD19-expressing target cells (e.g., NAMALWA cells).[9]
-
Supernatant Collection: After a defined incubation period (e.g., 6 hours), the cell culture supernatant is collected.[9]
-
Cytokine Quantification: The concentrations of various inflammatory cytokines (e.g., IL-2, IFNγ, IL-6, IL-8) in the supernatant are quantified using methods such as multiplex immunoassays (e.g., Luminex) or ELISA.[9]
-
Experimental Workflow Visualization
The general process for evaluating the in vitro pharmacodynamics of a kinase inhibitor like Itacitinib can be visualized as follows:
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its high potency and selectivity as a JAK1 inhibitor. Enzymatic assays confirm its sub-nanomolar potency against JAK1 with significant selectivity over other JAK family members, particularly JAK3.[1][7] This biochemical selectivity translates into functional inhibition of cytokine-induced STAT phosphorylation in various immune cell types, effectively blocking the downstream signaling of key inflammatory mediators like IL-6 and IFNγ.[6][7] Furthermore, Itacitinib has been shown to reduce the release of multiple pro-inflammatory cytokines in cellular models, highlighting its potential to mitigate inflammatory conditions.[9] The robust in vitro data, generated through well-defined experimental protocols, provide a strong rationale for the clinical investigation of Itacitinib in various inflammatory and autoimmune diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Facebook [cancer.gov]
- 4. This compound by Incyte for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
The Role of Itacitinib Adipate in Modulating Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itacitinib adipate (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By specifically targeting JAK1, Itacitinib modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, thereby mitigating the effects of excessive cytokine release. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cytokine signaling, and its therapeutic potential in managing cytokine-mediated inflammatory conditions. We present quantitative data on its selectivity and clinical efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for the signal transduction of a wide array of cytokines and growth factors.[1] These signaling cascades are integral to hematopoiesis, immune responses, and inflammation. Dysregulation of the JAK/STAT pathway is a hallmark of various autoimmune diseases and malignancies. This compound is an orally bioavailable small molecule designed to selectively inhibit JAK1, offering a targeted approach to modulating inflammatory responses with a potentially favorable safety profile compared to less selective pan-JAK inhibitors.[2][3] This guide will explore the core mechanisms of Itacitinib and its impact on cytokine signaling.
Mechanism of Action: Selective JAK1 Inhibition
Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of the JAK1 enzyme, preventing its phosphorylation and subsequent activation. This blockade of JAK1 activity disrupts the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs typically dimerize and translocate to the nucleus to regulate the transcription of cytokine-responsive genes.[1] By inhibiting this process, Itacitinib effectively reduces the production of pro-inflammatory cytokines.[1][2]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for numerous cytokines implicated in inflammatory and autoimmune diseases. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[1]
Caption: JAK/STAT Signaling Pathway and Itacitinib's Point of Intervention.
Quantitative Data
In Vitro Selectivity of Itacitinib
Itacitinib demonstrates high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects, such as the myelosuppression sometimes associated with JAK2 inhibition.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
| Table 1: In vitro inhibitory concentrations (IC50) of Itacitinib against JAK family kinases.[4][5] |
Preclinical Efficacy in Cytokine Release Syndrome (CRS) Models
In a murine model of CAR T-cell-induced CRS, prophylactic administration of Itacitinib led to a significant, dose-dependent reduction in key inflammatory cytokines.
| Cytokine | Vehicle Control | Itacitinib (60 mg/kg) | Itacitinib (120 mg/kg) |
| IL-6 | High | Significantly Reduced | Markedly Reduced |
| IFN-γ | High | Significantly Reduced | Markedly Reduced |
| IL-12 | High | Significantly Reduced | Markedly Reduced |
| Table 2: Qualitative summary of Itacitinib's effect on cytokine levels in a preclinical CRS model.[3] |
Clinical Efficacy in Hematopoietic Cell Transplantation
In a phase 1/2 clinical trial (NCT03755414), Itacitinib was evaluated for the prevention of graft-versus-host disease (GVHD) and CRS in patients undergoing haploidentical hematopoietic cell transplantation.
| Outcome | Result |
| Grade 2-5 CRS | 0% of patients |
| Grade 3-4 Acute GVHD | 0% of patients |
| 1-Year Overall Survival | 80% |
| Table 3: Key efficacy outcomes from the NCT03755414 clinical trial.[6][7] |
Experimental Protocols
In Vitro JAK1 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JAK1.
Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 5x kinase assay buffer containing DTT.
-
Dilute recombinant human JAK1 enzyme to the desired concentration (e.g., 5 ng/µl) in 1x kinase assay buffer.
-
Prepare a stock solution of Itacitinib in DMSO and perform serial dilutions.
-
Prepare a solution of ATP and a suitable substrate peptide (e.g., IRS1-tide).[6]
-
-
Assay Procedure:
-
Add the diluted Itacitinib solution to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted JAK1 enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., Kinase-Glo®).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Itacitinib concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of CAR T-Cell-Induced CRS
This protocol provides a general framework for establishing a mouse model to evaluate the efficacy of Itacitinib in preventing CRS.
Caption: Experimental workflow for an in vivo mouse model of CAR T-cell-induced CRS.
Protocol:
-
Animal Model:
-
Tumor Engraftment:
-
Treatment and CAR T-Cell Infusion:
-
Begin prophylactic treatment with oral Itacitinib or a vehicle control.
-
After a set period of treatment, intravenously infuse the mice with human CD19-directed CAR T-cells.[8]
-
-
Monitoring and Analysis:
-
Monitor the mice daily for clinical signs of CRS, such as weight loss, reduced activity, and changes in body temperature.
-
Collect blood samples at specified time points post-CAR T-cell infusion.
-
Analyze plasma or serum for levels of key human and murine cytokines (e.g., IL-6, IFN-γ) using multiplex immunoassays.
-
Intracellular STAT Phosphorylation Assay by Flow Cytometry
This protocol describes the measurement of STAT phosphorylation in response to cytokine stimulation and its inhibition by Itacitinib.
Protocol:
-
Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line.
-
Pre-incubate the cells with various concentrations of Itacitinib or a vehicle control.
-
Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-6, IFN-γ).
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).
-
Co-stain with antibodies against cell surface markers to identify specific cell populations if using heterogeneous samples.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for the phosphorylated STAT protein and the mean fluorescence intensity in each treatment condition.
-
Conclusion
This compound is a selective JAK1 inhibitor that effectively modulates cytokine signaling by blocking the JAK/STAT pathway. Its high selectivity for JAK1 minimizes off-target effects, offering a promising therapeutic strategy for a range of inflammatory and immune-mediated conditions. Preclinical and clinical data have demonstrated its ability to reduce pro-inflammatory cytokine levels and show efficacy in settings such as hematopoietic cell transplantation. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of Itacitinib and other JAK inhibitors. As research continues, the targeted modulation of cytokine signaling with molecules like Itacitinib will likely play an increasingly important role in the management of complex inflammatory diseases.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CAR T cell-induced cytokine release syndrome is mediated by macrophages and abated by IL-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. abcam.cn [abcam.cn]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. escholarship.org [escholarship.org]
- 11. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Itacitinib Adipate: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib adipate, a potent and selective inhibitor of Janus kinase 1 (JAK1), represents a significant area of investigation for the treatment of a spectrum of inflammatory and immune-mediated diseases.[1] By targeting the JAK1 enzyme, itacitinib modulates the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of conditions such as graft-versus-host disease (GVHD), rheumatoid arthritis, and inflammatory bowel disease.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical and clinical data, and detailing essential experimental protocols to facilitate further research and development in the field of inflammatory diseases.
Mechanism of Action: Targeting the JAK-STAT Pathway
Itacitinib exerts its therapeutic effects by inhibiting the JAK1 enzyme, a critical component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1] This pathway is the primary signal transduction route for over 50 cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.
By selectively inhibiting JAK1, itacitinib effectively blocks the signaling of cytokines that rely on JAK1, thereby reducing the inflammatory cascade.[3]
Quantitative Data
In Vitro Kinase Selectivity
Itacitinib demonstrates potent and selective inhibition of JAK1 over other JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >1000-fold |
| TYK2 | 795 | >397-fold |
| Data sourced from Selleck Chemicals.[4] |
Clinical Trial Data: GRAVITAS-301
The GRAVITAS-301 study was a Phase 3 clinical trial evaluating itacitinib in combination with corticosteroids for the treatment of treatment-naive acute graft-versus-host disease (aGVHD).
Efficacy Outcomes (Day 28)
| Outcome | Itacitinib + Corticosteroids (n=219) | Placebo + Corticosteroids (n=220) | p-value |
| Overall Response Rate (ORR) | 74.0% | 66.4% | 0.08 |
| Complete Response (CR) | 53% | 40% | - |
| Data from the GRAVITAS-301 study announcement.[5] |
Common Adverse Events (Grade ≥3)
| Adverse Event | Itacitinib + Corticosteroids (n=215) | Placebo + Corticosteroids (n=216) |
| Thrombocytopenia | 36% | 31% |
| Neutropenia | 23% | 21% |
| Anemia | 20% | 12% |
| Data from the GRAVITAS-301 publication.[6] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of itacitinib against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of itacitinib in DMSO.
-
In a 96-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the diluted itacitinib or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit and a microplate reader.
-
Calculate the percent inhibition for each itacitinib concentration and determine the IC50 value.
Phosphorylated STAT3 (pSTAT3) Whole Blood Assay
This flow cytometry-based assay measures the inhibitory effect of itacitinib on cytokine-induced STAT3 phosphorylation in whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Cytokine stimulant (e.g., IL-6)
-
This compound
-
Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT3 (pY705) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)
-
Flow cytometer
Procedure:
-
Pre-treat whole blood samples with various concentrations of itacitinib or DMSO for 1 hour at 37°C.
-
Stimulate the blood with a cytokine (e.g., IL-6) for 15-30 minutes at 37°C.
-
Fix the cells by adding pre-warmed Fixation Buffer.
-
Lyse the red blood cells.
-
Permeabilize the cells with cold Permeabilization Buffer.
-
Stain the cells with the anti-pSTAT3 antibody and cell surface marker antibodies.
-
Wash the cells and resuspend in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the pSTAT3 levels in the target cell populations.
Monocyte Chemotactic Protein-1 (MCP-1) Assay
This ELISA-based protocol quantifies the production of MCP-1, a pro-inflammatory chemokine, from peripheral blood mononuclear cells (PBMCs) in response to a stimulus.
Materials:
-
Isolated human PBMCs
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
This compound
-
Human MCP-1 ELISA kit
-
Microplate reader
Procedure:
-
Plate PBMCs in a 96-well culture plate.
-
Pre-treat the cells with different concentrations of itacitinib or DMSO for 1 hour.
-
Stimulate the cells with LPS and incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the MCP-1 concentration in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.[7][8][9]
-
Analyze the dose-dependent inhibition of MCP-1 production by itacitinib.
Preclinical Models of Inflammatory Diseases
Itacitinib has demonstrated efficacy in various preclinical models of inflammatory diseases.
-
Adjuvant-Induced Arthritis in Rats: Oral administration of itacitinib has been shown to ameliorate the symptoms and pathology of established experimentally-induced arthritis in a dose-dependent manner.[2][10]
-
Inflammatory Bowel Disease in Mice: In mouse models of colitis (e.g., TNBS-induced or IL-10 knockout), itacitinib has been effective in delaying disease onset, reducing symptom severity, and accelerating recovery.[2][10]
-
Graft-versus-Host Disease in Mice: In a mouse model of acute GVHD, itacitinib treatment rapidly reduced inflammatory markers in lymphocytes and target tissues, leading to a marked improvement in disease symptoms.[2][10]
Conclusion
This compound is a promising selective JAK1 inhibitor with a well-defined mechanism of action and demonstrated activity in preclinical models of various inflammatory diseases. While clinical development is ongoing, the data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of itacitinib in inflammatory and immune-mediated disorders. The detailed experimental protocols offer a starting point for further investigation into the pharmacological properties and therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 6. Efficacy and safety of itacitinib versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Human MCP-1(Monocyte Chemotactic Protein 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. EHA 2020 | Phase III GRAVITAS-301 trial results on itacitinib plus corticosteroids for aGvHD [gvhdhub.com]
Initial Studies of Itacitinib Adipate in Graft-versus-Host Disease: A Technical Overview
Introduction
Graft-versus-host disease (GVHD) remains a significant cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] This complex immunological disorder arises when donor T cells recognize recipient tissues as foreign and mount an inflammatory attack.[3] The pathogenesis of acute GVHD (aGVHD) involves the dysregulation of inflammatory cytokine and chemokine signaling, a process heavily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][4] Consequently, targeting this pathway has emerged as a promising therapeutic strategy.[5][6] Itacitinib (INCB039110) is a potent and selective inhibitor of JAK1, which theoretically offers a more targeted approach to modulating the immune response in GVHD with a potentially favorable safety profile compared to less selective JAK inhibitors.[1][4][5][6] This document provides a technical guide to the initial preclinical and clinical studies of itacitinib in the context of GVHD.
Mechanism of Action: Selective JAK1 Inhibition
The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for transducing signals from cytokine and growth factor receptors to the nucleus, thereby regulating immune cell activation, proliferation, and differentiation.[3][4] In GVHD, pro-inflammatory cytokines such as interferon-gamma (IFNγ), interleukin-2 (IL-2), and IL-6 play a central role in the activation and trafficking of donor T cells to target organs.[4][7] The signaling of these cytokines is dependent on JAK1.[4][7]
Itacitinib selectively inhibits JAK1, which in turn blocks the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription).[4][8] This disruption of the JAK/STAT signaling cascade hampers the production of inflammatory cytokines and reduces the differentiation, proliferation, and trafficking of T cells implicated in the pathophysiology of aGVHD.[1][8] The selectivity for JAK1 over JAK2 is hypothesized to mitigate some of the hematologic toxicities, such as cytopenias, that can be associated with dual JAK1/2 inhibitors.[1][6]
Preclinical Studies
Initial investigations in animal models provided the foundational rationale for exploring itacitinib in human GVHD.
Murine Models of aGVHD
In a major histocompatibility complex (MHC)-mismatched mouse model of aGVHD, itacitinib demonstrated significant efficacy.[1][8] Both prophylactic (starting day -3) and therapeutic (starting day +14) dosing regimens effectively reduced weight loss and improved GVHD clinical scores compared to vehicle controls.[1][8] Importantly, itacitinib treatment did not impair donor cell engraftment.[8] Mechanistically, itacitinib administration led to a significant reduction in the inflammatory cytokine milieu and decreased infiltration of CD4+ and CD8+ T cells into the colon, a primary target organ of GVHD.[8] Furthermore, these studies showed that itacitinib preserved the beneficial graft-versus-leukemia (GVL) effect.[8]
Xenogeneic GVHD (xGVHD) Models
The efficacy of itacitinib was also assessed in a xGVHD model where human peripheral blood mononuclear cells (hPBMCs) were injected into immunodeficient NSG mice.[3] Mice treated with itacitinib (approximately 120 mg/kg, twice daily) exhibited significantly longer survival compared to control mice (median 45 vs. 33 days).[3] This survival benefit was associated with lower absolute numbers of human CD4+ and CD8+ T cells and higher frequencies of human regulatory T cells (Tregs).[3]
Preclinical Experimental Protocol Summary
-
Animal Models :
-
Drug Administration : Itacitinib was administered orally by force-feeding, typically twice daily, with doses ranging from 60 mg/kg to 120 mg/kg.[3][8]
-
Assessments :
-
Efficacy : GVHD clinical scores (assessing weight loss, posture, activity, fur texture, and skin integrity), survival, and donor cell engraftment (analyzed by flow cytometry).[3][8]
-
Pharmacodynamics : Quantification of inflammatory cytokines in blood and colon tissue by multiplex analysis and assessment of JAK/STAT pathway inhibition via immunohistochemical staining for phospho-STAT3 in colon tissue and infiltrating T-cells.[8]
-
Cellular Analysis : Monitoring of human T-cell engraftment and subtypes (CD4+, CD8+, Tregs) in peripheral blood.[3]
-
Clinical Studies
Building on promising preclinical data, a series of clinical trials were initiated to evaluate the safety and efficacy of itacitinib in patients with GVHD.
Phase 1 Study (NCT02614612)
The first prospective study of itacitinib in GVHD was an open-label, Phase 1 trial involving 29 patients with either treatment-naive or steroid-refractory aGVHD.[1][2]
-
Experimental Protocol :
-
Design : Patients were randomized 1:1 to receive either 200 mg or 300 mg of itacitinib once daily, in combination with corticosteroids.[1][2] The primary endpoint was safety and tolerability, with the Day 28 overall response rate (ORR) as the main secondary endpoint.[1][2]
-
Patient Population : Adults (≥18 years) who developed grade IIB to IVD aGVHD after their first allo-HSCT.[2] The study included both patients with no prior systemic GVHD therapy and those whose disease progressed or did not improve after standard corticosteroid treatment.[2]
-
-
Results : Itacitinib was generally well-tolerated.[1] The most common adverse events were diarrhea (48.3%) and anemia (38%).[1][2] Encouraging efficacy was observed, with a Day 28 ORR of 78.6% in the 200 mg group and 66.7% in the 300 mg group.[1][2] Notably, responses were seen in both treatment-naive (75.0% ORR) and steroid-refractory (70.6% ORR) patients.[1]
Phase 3 Study: GRAVITAS-301 (NCT03139604)
This pivotal, randomized, double-blind, placebo-controlled Phase 3 study evaluated itacitinib as a first-line treatment for aGVHD in combination with corticosteroids.[9][10][11]
-
Experimental Protocol :
-
Design : 439 patients were randomized 1:1 to receive either itacitinib (200 mg once daily) plus corticosteroids or a placebo plus corticosteroids.[10][11] Randomization was stratified by GVHD risk status.[10]
-
Endpoints : The primary endpoint was the ORR at Day 28.[9][10] The key secondary endpoint was non-relapse mortality (NRM) at 6 months.[9][10]
-
-
Results : The study did not meet its primary endpoint. The ORR at Day 28 was 74.0% for the itacitinib group compared to 66.4% for the placebo group, a difference that was not statistically significant (p=0.08).[9][11] There was also no significant difference in the key secondary endpoint of 6-month NRM between the two arms.[9] The safety profile was consistent with previous studies, with thrombocytopenia and anemia being the most common adverse events.[9]
GVHD Prophylaxis Study (NCT03755414)
A single-arm, open-label study evaluated the addition of itacitinib to a standard GVHD prophylaxis regimen in 42 patients undergoing haploidentical HCT (haplo-HCT).[7][12]
-
Experimental Protocol :
-
Design : Patients received itacitinib 200 mg daily from day -3 through day +100 or +180, in combination with standard prophylaxis (tacrolimus, mycophenolate mofetil, and post-transplant cyclophosphamide).[7][12]
-
Endpoints : The study evaluated safety and efficacy, focusing on rates of cytokine release syndrome (CRS), aGVHD, and chronic GVHD (cGVHD).[7]
-
-
Results : The addition of itacitinib was well-tolerated and did not impair engraftment.[7][12] The regimen resulted in very low rates of severe complications.[7]
-
The cumulative incidence of grade 2 aGVHD at day +100 was 21.9%.[7][12]
-
The 1-year cumulative incidence of moderate to severe cGVHD was only 5%.[7]
-
All cases of CRS were low grade (78% grade 1, 22% grade 0).[7][12]
-
The study reported encouraging rates of GVHD-free, relapse-free survival (GRFS) and overall survival (OS).[7]
Itacitinib Monotherapy for Low-Risk aGVHD (NCT03846479)
A Phase 2 multicenter trial compared itacitinib monotherapy to standard systemic corticosteroids (SCS) in patients identified as having low-risk aGVHD.[6]
-
Experimental Protocol :
-
Results : Itacitinib demonstrated rapid and effective control of GVHD.[6]
-
A higher proportion of patients responded to itacitinib within 7 days compared to SCS (81% vs. 66%, p=0.02).[6]
-
Day 28 response rates were similarly high and not significantly different between the groups (89% for itacitinib vs. 86% for SCS).[4][6]
-
Crucially, patients treated with itacitinib had significantly fewer serious infections within 90 days (27% vs. 42%, p=0.04), primarily due to fewer viral and fungal infections.[6]
-
Data Presentation
Table 1: Efficacy of Itacitinib in Acute GVHD - Clinical Trial Results
| Study (NCT ID) | Patient Population | Treatment Arm | N | Day 28 Overall Response Rate (ORR) | Key Outcomes | Citation(s) |
| Phase 1 (NCT02614612) | Treatment-Naive & Steroid-Refractory aGVHD | Itacitinib 200 mg + Corticosteroids | 14 | 78.6% | ORR in Treatment-Naive: 75.0% | [1][2] |
| Itacitinib 300 mg + Corticosteroids | 15 | 66.7% | ORR in Steroid-Refractory: 70.6% | [1][2] | ||
| Phase 3 (GRAVITAS-301) | Treatment-Naive aGVHD | Itacitinib 200 mg + Corticosteroids | 219 | 74.0% | Did not meet primary endpoint (p=0.08) | [9][11] |
| Placebo + Corticosteroids | 220 | 66.4% | No difference in 6-month NRM | [9][11] | ||
| Phase 2 (NCT03846479) | Low-Risk aGVHD | Itacitinib 200 mg (monotherapy) | 70 | 89% | Faster response than steroids (p=0.02 at Day 7) | [6] |
| Matched Control (Corticosteroids) | 140 | 86% | Fewer serious infections with itacitinib (p=0.04) | [6] |
Table 2: Itacitinib for GVHD Prophylaxis in Haplo-HCT (NCT03755414)
| Endpoint | Result (N=42) | Citation(s) |
| Grade 3-4 aGVHD by Day +180 | 0% | [7][12] |
| Cumulative Incidence of Grade 2 aGVHD at Day +100 | 21.9% | [7][12] |
| 1-Year Cumulative Incidence of Moderate/Severe cGVHD | 5% | [7] |
| Grade ≥2 Cytokine Release Syndrome (CRS) | 0% | [7][12] |
| 1-Year Overall Survival (OS) | 80% | [7] |
| 2-Year Cumulative Incidence of Relapse | 14% | [7] |
| Non-Relapse Mortality (NRM) at Day +180 | 8% | [7] |
Conclusion
The initial studies of the selective JAK1 inhibitor itacitinib have demonstrated clear biological activity in the context of graft-versus-host disease. Preclinical models established a strong rationale for its use, showing efficacy in mitigating GVHD while preserving the GVL effect.[8] In clinical trials, itacitinib has shown promise, particularly in the prophylaxis setting where its addition to standard regimens led to remarkably low rates of severe acute and chronic GVHD.[7][12] As a monotherapy for low-risk aGVHD, itacitinib was as effective as corticosteroids but with a significantly lower risk of serious infections.[6] However, in the setting of first-line treatment for unselected aGVHD, the addition of itacitinib to corticosteroids in the GRAVITAS-301 trial did not result in a statistically significant improvement in response rates.[9][11] These findings suggest that the optimal role for itacitinib may be in specific patient populations, such as in prophylaxis or for steroid-sparing approaches in low-risk disease, warranting further investigation.
References
- 1. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Janus kinase inhibition in the treatment and prevention of graft-versus-host disease [frontiersin.org]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Effective treatment of low-risk acute GVHD with itacitinib monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itacitinib for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Efficacy and safety of itacitinib versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
The Impact of Itacitinib Adipate on Immune Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib adipate (INCB039110) is an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1)[1][2][3]. The JAK-STAT signaling pathway is a critical conduit for numerous cytokines and growth factors, playing a pivotal role in immune cell proliferation, differentiation, and function[1][4]. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms[1]. By selectively targeting JAK1, itacitinib modulates the signaling of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFNγ), thereby exerting its immunomodulatory effects[1][3]. This technical guide provides an in-depth analysis of the preclinical and clinical data on the effect of this compound on immune cell proliferation, presenting key quantitative data, experimental methodologies, and the underlying signaling pathway.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription[5]. Itacitinib exerts its effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins[1]. This blockade of intracellular signaling curtails the pro-proliferative and pro-inflammatory signals mediated by various cytokines.
Quantitative Analysis of Itacitinib's Potency and Proliferative Effects
The inhibitory activity of itacitinib has been quantified through various in vitro assays, demonstrating its selectivity for JAK1 over other JAK family members. Furthermore, studies have investigated its impact on the proliferation of different immune cell populations.
Table 1: In Vitro Inhibitory Potency of Itacitinib Against JAK Enzymes
| Enzyme | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]
Table 2: Effect of Itacitinib on In Vitro T-Cell and CAR T-Cell Proliferation
| Cell Type | Itacitinib Concentration (nM) | Effect on Proliferation | Reference |
| Human T-cells | 50-100 | No significant effect on anti-CD3/anti-CD28 induced expansion. | Huarte E, et al. (2020) |
| Human T-cells | 1000 | Blocked T-cell proliferation. | Huarte E, et al. (2020) |
| GD2-CAR T-cells | 100-250 | No significant effect on CD3/CD28-induced expansion. | Huarte E, et al. (2020) |
| GD2-CAR T-cells | 500 | Blocked CAR T-cell proliferation. | Huarte E, et al. (2020) |
This table summarizes data from a study by Huarte et al., where clinically relevant concentrations for JAK1 inhibition did not significantly impair T-cell proliferation, while higher concentrations showed an inhibitory effect.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. Below is a synthesized protocol for a typical in vitro T-cell proliferation assay used to evaluate the effect of itacitinib.
In Vitro T-Cell Proliferation Assay Protocol
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Human whole blood samples are processed using Ficoll-Hypaque density gradient centrifugation to isolate PBMCs, which contain T-lymphocytes[8].
-
T-Cell Activation: T-cells within the PBMC population are activated using anti-CD3/anti-CD28 coated beads to stimulate proliferation[8].
-
Treatment with Itacitinib: Activated T-cells are cultured in the presence of increasing concentrations of itacitinib or a vehicle control (e.g., DMSO)[8].
-
Cell Proliferation Measurement: T-cell proliferation is assessed at specified time points (e.g., every other day) using flow cytometry. This can be achieved by staining the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of the dye is halved, allowing for the quantification of cell division cycles[9].
-
Data Analysis: The percentage of proliferating cells and the number of cell divisions are determined by analyzing the flow cytometry data.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Itacitinib Adipate for In Vivo Graft-versus-Host Disease Studies: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of itacitinib adipate, a selective Janus kinase 1 (JAK1) inhibitor, in preclinical mouse models of Graft-versus-Host Disease (GVHD). This document outlines detailed experimental protocols, summarizes key dosing and efficacy data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound in GVHD Research
Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. It is driven by donor T-cells recognizing recipient tissues as foreign, leading to a systemic inflammatory response. The JAK-STAT signaling pathway is a critical mediator of this inflammatory cascade, making it a prime target for therapeutic intervention.
Itacitinib is a potent and selective inhibitor of JAK1, an enzyme crucial for the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of GVHD, including interleukin-2 (IL-2), IL-6, and interferon-gamma (IFN-γ)[1]. By blocking JAK1, itacitinib can modulate the immune response, reduce the production of inflammatory cytokines, and potentially ameliorate GVHD severity while preserving the beneficial graft-versus-leukemia (GVL) effect[2][3]. Preclinical studies in mouse models have demonstrated the efficacy of itacitinib in mitigating GVHD, providing a strong rationale for its clinical investigation[1][4].
Signaling Pathway of Itacitinib in GVHD
Itacitinib exerts its therapeutic effect by inhibiting the JAK1-mediated signaling cascade in donor T-cells. In the context of GVHD, pro-inflammatory cytokines such as IL-2, IL-6, and IFN-γ, released by activated immune cells, bind to their respective receptors on the surface of T-cells. This binding event activates receptor-associated JAKs, including JAK1. Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of genes involved in T-cell differentiation, proliferation, and effector functions, including the production of more pro-inflammatory cytokines.
Itacitinib selectively binds to and inhibits the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins. This blockade disrupts the inflammatory feedback loop, leading to a reduction in T-cell-mediated inflammation and tissue damage characteristic of GVHD.
Caption: Itacitinib selectively inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene expression in T-cells, thereby mitigating GVHD pathology.
Experimental Protocols for In Vivo Dosing in Mouse Models of GVHD
Xenogeneic GVHD Mouse Model Protocol
This model utilizes immunodeficient mice transplanted with human peripheral blood mononuclear cells (PBMCs) to induce GVHD.
Materials:
-
NOD-scid IL2Rγnull (NSG) mice (7-16 weeks old)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Vehicle: Methylcellulose solution (0.5% w/v in sterile water)
-
Sterile PBS
-
Irradiation source (optional, for sublethal irradiation)
-
Oral gavage needles
-
Standard animal husbandry equipment
Protocol:
-
GVHD Induction:
-
On day 0, inject 20 x 106 human PBMCs in sterile PBS intravenously (i.v.) via the tail vein into each NSG mouse[1].
-
Optional: Some protocols may include sublethal irradiation (e.g., 200-300 cGy) of the mice 24 hours prior to PBMC injection to enhance engraftment.
-
-
This compound Preparation and Dosing:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This can be done by heating a portion of the water, dispersing the methylcellulose powder, and then adding the remaining cold water to facilitate dissolution.
-
Suspend this compound in the methylcellulose vehicle to the desired concentration. For a 120 mg/kg dose in a 25g mouse with a 200 µL gavage volume, the concentration would be 15 mg/mL.
-
From day 3 to day 28 post-PBMC injection, administer this compound at a dose of approximately 120 mg/kg orally by gavage twice daily[1]. The control group should receive the methylcellulose vehicle alone.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, reduced mobility, and diarrhea.
-
Record a clinical GVHD score based on a standardized scoring system (e.g., a scale of 0-2 for each parameter).
-
Monitor survival.
-
On days 14, 21, and 28, collect peripheral blood to monitor human T-cell engraftment (e.g., by flow cytometry for human CD45+, CD4+, and CD8+ cells)[1].
-
Allogeneic GVHD Mouse Model Protocol
This model uses major histocompatibility complex (MHC)-mismatched donor and recipient mouse strains to induce GVHD.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
This compound
-
Vehicle: Methylcellulose solution (0.5% w/v in sterile water)
-
Sterile PBS or appropriate cell culture medium
-
Irradiation source
-
Bone marrow harvesting tools
-
Spleen processing equipment
-
Oral gavage needles
-
Standard animal husbandry equipment
Protocol:
-
GVHD Induction:
-
On day -1, lethally irradiate recipient BALB/c mice (e.g., with a split dose of 800-900 cGy).
-
On day 0, harvest bone marrow and spleens from donor C57BL/6 mice.
-
Prepare a single-cell suspension of splenocytes and T-cell depleted bone marrow cells.
-
Inject a combination of splenocytes (e.g., 5 x 106) and T-cell depleted bone marrow cells (e.g., 5 x 106) from the donor mice intravenously into the irradiated recipient mice.
-
-
This compound Dosing:
-
Administer this compound orally by gavage at a dose of 60 mg/kg or 120 mg/kg twice daily. Dosing can be initiated either prophylactically (starting on day 0) or therapeutically (once GVHD symptoms appear).
-
The control group should receive the methylcellulose vehicle alone.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of GVHD and survival as described for the xenogeneic model.
-
At defined time points, assess donor T-cell engraftment and chimerism in peripheral blood.
-
At the end of the study, target organs (e.g., liver, gut, skin) can be harvested for histopathological analysis to assess the degree of GVHD-related tissue damage.
-
Data Presentation
The following tables summarize the in vivo dosing parameters and outcomes for this compound in mouse models of GVHD based on published studies.
Table 1: Itacitinib Dosing in a Xenogeneic GVHD Mouse Model
| Parameter | Description |
| Mouse Strain | NOD-scid IL2Rγnull (NSG) |
| GVHD Induction | 20 x 106 human PBMCs i.v. |
| Drug | This compound |
| Dose | ~120 mg/kg |
| Route of Administration | Oral gavage |
| Vehicle | Methylcellulose solution |
| Dosing Frequency | Twice daily |
| Treatment Duration | Day 3 to Day 28 post-PBMC injection |
| Key Outcomes | - Significantly longer survival in itacitinib-treated mice (median 45 vs 33 days)[1].- Lower GVHD scores and reduced weight loss in treated mice[1].- Decreased absolute numbers of human CD4+ and CD8+ T-cells[1].- Increased frequencies of human regulatory T-cells (Tregs)[1]. |
Table 2: Itacitinib Dosing in an Allogeneic GVHD Mouse Model
| Parameter | Description |
| Donor Strain | C57BL/6 |
| Recipient Strain | BALB/c |
| GVHD Induction | Lethal irradiation followed by injection of donor splenocytes and T-cell depleted bone marrow |
| Drug | This compound |
| Dose | 60 mg/kg or 120 mg/kg |
| Route of Administration | Oral gavage |
| Vehicle | Not specified, likely methylcellulose or similar |
| Dosing Frequency | Twice daily |
| Treatment Regimen | Prophylactic or therapeutic |
| Key Outcomes | - Ameliorated GVHD severity[4].- Improved survival of recipient mice[4].- No detrimental effects on donor cell engraftment[4].- Reduced inflammatory cytokine levels (IFN-γ, TNF-α, IL-1β, IL-6)[1]. |
Mandatory Visualizations
Caption: Experimental workflow for the xenogeneic GVHD mouse model with itacitinib treatment.
Caption: Experimental workflow for the allogeneic GVHD mouse model with itacitinib treatment.
Conclusion
This compound has demonstrated significant efficacy in preclinical mouse models of both xenogeneic and allogeneic GVHD. Its selective inhibition of JAK1 effectively mitigates the inflammatory cascade central to the disease's pathogenesis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and execute in vivo studies to further investigate the therapeutic potential of itacitinib and other JAK1 inhibitors for the treatment and prevention of GVHD. Careful adherence to these detailed methodologies will ensure robust and reproducible results, ultimately contributing to the development of novel therapies for this challenging condition.
References
- 1. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 4. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itacitinib Adipate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Itacitinib adipate, a selective Janus kinase 1 (JAK1) inhibitor, in various cell-based assays. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in vitro.
Mechanism of Action
Itacitinib is an orally active and selective inhibitor of JAK1. The Janus kinase (JAK) family of protein tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in signal transduction for numerous cytokines and growth factors.[1][2] This signaling cascade, known as the JAK/STAT pathway, is integral to immune responses, hematopoiesis, and cellular proliferation.[2][3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Activated JAKs then phosphorylate STATs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[2] Itacitinib selectively inhibits JAK1, thereby blocking the phosphorylation of STAT proteins and the production of pro-inflammatory cytokines that are dependent on JAK1 signaling.[3]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Itacitinib against various JAK kinases and its effective concentrations in different cell-based assays.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| JAK1 Kinase Activity | Recombinant Human Enzyme | 2 nM | [1] |
| JAK2 Kinase Activity | Recombinant Human Enzyme | 63 nM | [4] |
| JAK3 Kinase Activity | Recombinant Human Enzyme | >2000 nM | [4] |
| TYK2 Kinase Activity | Recombinant Human Enzyme | 795 nM | [4] |
| IL-6 Induced MCP-1 Production | Not Specified | 34 ± 15 nM | [5] |
| IL-6 Driven pSTAT3 Inhibition | Human Whole Blood | 292 nM | [5] |
| Cytokine Release Syndrome (CRS)-related cytokine reduction | CD19-CAR T-cells | 50-100 nM | [6] |
| T-cell Proliferation Inhibition | Human Peripheral Blood T-cells | 50-1000 nM | [6] |
| CAR T-cell Cytolytic Activity | CD19-CAR T-cells co-cultured with NAMALWA cells | No significant effect at 100 nM | [6] |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of Itacitinib.
Caption: The JAK/STAT signaling pathway and the inhibitory effect of Itacitinib.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).[7]
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.9966 mg of this compound (MW: 699.66 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
When preparing working concentrations for cell-based assays, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of various cell lines.
-
Reagents and Materials:
-
Selected cell line (e.g., Peripheral Blood Mononuclear Cells (PBMCs), CAR T-cells)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), AlamarBlue, or similar)
-
96-well clear-bottom cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is from 50 nM to 1000 nM.[6] Include a vehicle control (DMSO at the same final concentration as the highest Itacitinib concentration).
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
At the end of the incubation period, add 10 µL of the cell proliferation reagent (e.g., CCK-8) to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control.
-
Cytokine Inhibition Assay
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.
-
Reagents and Materials:
-
Immune cells (e.g., PBMCs, macrophages, or CAR T-cells co-cultured with target cells)
-
Complete cell culture medium
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 beads for T-cells, or target cells for CAR T-cells)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., IL-6, IFN-γ, IL-2)
-
-
Protocol:
-
Seed the immune cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50-500 nM) or vehicle control for 1 hour at 37°C.
-
Add the stimulating agent to the wells. For example, for macrophages, add LPS (e.g., 5 ng/mL).[6] For CAR T-cell co-cultures, add target cells (e.g., NAMALWA cells for CD19-CAR T-cells).[6]
-
Incubate the plates for an appropriate duration to allow for cytokine production (e.g., 6-24 hours) at 37°C with 5% CO2.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Quantify the reduction in cytokine levels in Itacitinib-treated samples compared to the vehicle-treated control.
-
STAT Phosphorylation Assay
This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of JAK1 activation.
-
Reagents and Materials:
-
Whole blood from healthy donors or a relevant cell line
-
Cytokine for stimulation (e.g., IL-6)
-
This compound stock solution (10 mM in DMSO)
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3) and cell surface markers
-
Flow cytometer
-
-
Protocol:
-
Aliquot 100 µL of whole blood or cell suspension into flow cytometry tubes.
-
Add various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control and incubate for 1 hour at 37°C.
-
Stimulate the cells with a cytokine known to signal through JAK1, such as IL-6 (e.g., 100 ng/mL), for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding a fixation buffer and incubate at room temperature.
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against the phosphorylated STAT protein of interest and relevant cell surface markers for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phosphorylated STAT protein in the cell population of interest.
-
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating this compound in cell-based assays.
Caption: A generalized workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.thewellbio.com [cdn.thewellbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Phosphatase | TargetMol [targetmol.com]
Application Notes and Protocols for Itacitinib Adipate in Preclinical Prophylaxis of Acute Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Itacitinib adipate, a selective Janus kinase 1 (JAK1) inhibitor, for the prophylaxis of acute Graft-versus-Host Disease (GVHD) in animal models. The information is curated from peer-reviewed studies and is intended to guide researchers in designing and interpreting experiments in this domain.
Introduction
Acute Graft-versus-Host Disease (aGVHD) is a significant and often life-threatening complication following allogeneic hematopoietic cell transplantation (allo-HCT). It is initiated by donor T cells recognizing and attacking recipient tissues, leading to a cascade of inflammation. The Janus kinase (JAK) signaling pathway, particularly through JAK1, is crucial for the signaling of various cytokines that drive the pathogenesis of aGVHD.[1][2] Itacitinib, by selectively inhibiting JAK1, presents a targeted therapeutic strategy to mitigate aGVHD.[2][3] Preclinical studies in various animal models have demonstrated its efficacy in preventing aGVHD, providing a strong rationale for its clinical investigation.[3][4]
Mechanism of Action
Itacitinib is a potent and selective inhibitor of JAK1.[5] The JAK-STAT signaling pathway is a critical intracellular cascade for numerous cytokine and growth factor receptors. In the context of aGVHD, cytokines such as interferon-gamma (IFNγ) and interleukin-6 (IL-6) play a pivotal role in the activation and proliferation of alloreactive T cells.[1][6] These cytokines bind to their respective receptors, leading to the activation of associated JAKs. Specifically, JAK1 is involved in the signaling of pro-inflammatory cytokines implicated in GVHD.[5] By inhibiting JAK1, Itacitinib effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and T-cell responses.[4] This targeted inhibition is thought to reduce the inflammatory cascade of aGVHD while potentially preserving the beneficial graft-versus-leukemia (GVL) effect.[4][7]
Data Presentation: Summary of Preclinical Studies
The following tables summarize the quantitative data from key animal studies investigating Itacitinib for aGVHD prophylaxis.
Table 1: Xenogeneic Humanized Mouse Model of aGVHD [5][8]
| Parameter | Control Group (Methylcellulose) | Itacitinib Group (~120 mg/kg, twice daily) | P-value |
| Median Survival | 33 days | 45 days | < 0.001 |
| Human CD4+ T cells (Day 21) | Higher absolute numbers | Lower absolute numbers | Significant |
| Human CD4+ T cells (Day 28) | Higher absolute numbers | Lower absolute numbers | Significant |
| Human CD8+ T cells (Day 14) | Higher absolute numbers | Lower absolute numbers | Significant |
| Human CD8+ T cells (Day 21) | Higher absolute numbers | Lower absolute numbers | Significant |
| Human CD8+ T cells (Day 28) | Higher absolute numbers | Lower absolute numbers | Significant |
| Human Regulatory T cells (Treg) Frequency (Day 21) | Lower frequency | Higher frequency | Significant |
| Human Regulatory T cells (Treg) Frequency (Day 28) | Lower frequency | Higher frequency | Significant |
Table 2: MHC-Mismatched Mouse Model of aGVHD [3][4]
| Parameter | Control Group (Vehicle) | Itacitinib Group | Outcome |
| Survival | Lower survival rate | Improved survival | Significant improvement |
| GVHD Scores | Higher scores | Improved (lower) scores | Significant improvement |
| Weight Loss | Significant weight loss | Inhibited weight loss | Significant inhibition |
| Inflammatory Cytokines (IFN-γ, TNF-α, IL-6, IL-1β) | Elevated levels | Reduced levels | Significant reduction |
| T-cell Infiltration in Target Organs (e.g., colon) | High infiltration | Reduced infiltration | Significant reduction |
Experimental Protocols
Protocol 1: Xenogeneic GVHD Prophylaxis in Humanized Mice[5][8]
This protocol describes the induction of xenogeneic GVHD (xGVHD) by injecting human peripheral blood mononuclear cells (hPBMCs) into immunodeficient mice and the prophylactic administration of Itacitinib.
1. Animal Model:
-
Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Age/Weight: 8-12 weeks old.
-
Housing: Maintained in a specific pathogen-free facility.
2. xGVHD Induction:
-
Inject 20 x 10^6 human peripheral blood mononuclear cells (hPBMCs) intravenously (i.v.) into each NSG mouse on Day 0.
3. Itacitinib Administration (Prophylaxis):
-
Drug Preparation: Prepare a suspension of Itacitinib in a vehicle such as methylcellulose.
-
Dosing: Administer Itacitinib orally by gavage at a dose of approximately 120 mg/kg.
-
Schedule: Administer the dose twice daily, starting on Day 3 post-hPBMC injection and continuing until Day 28.
-
Control Group: Administer the vehicle (methylcellulose) on the same schedule.
4. Monitoring and Endpoints:
-
Survival: Monitor mice daily for survival.
-
GVHD Score: Assess and score mice for clinical signs of GVHD (e.g., weight loss, posture, activity, fur texture, skin integrity) two to three times per week.
-
T-cell Engraftment: Monitor human T-cell engraftment and T-cell subtypes (CD4+, CD8+, Tregs) in peripheral blood on Days 14, 21, and 28 post-transplantation via flow cytometry.
Protocol 2: MHC-Mismatched Murine Model of aGVHD Prophylaxis[3][4]
This protocol details a major histocompatibility complex (MHC)-mismatched bone marrow transplantation model to assess the prophylactic efficacy of Itacitinib.
1. Animal Model:
-
Donor Strain: C57BL/6 mice.
-
Recipient Strain: BALB/c mice.
-
This combination represents a major MHC mismatch.
2. Transplantation Procedure:
-
Recipient Conditioning: Irradiate recipient BALB/c mice with a lethal dose of total body irradiation.
-
Cell Transplantation: On Day 0, intravenously inject a combination of T-cell depleted bone marrow cells and splenocytes from donor C57BL/6 mice into the irradiated recipients.
3. Itacitinib Administration (Prophylaxis):
-
Dosing Regimen: Administer Itacitinib orally once or twice daily. The specific dose should be determined based on pharmacokinetic and pharmacodynamic studies.
-
Schedule: Begin administration on the day of transplantation (Day 0) or shortly after and continue for a defined period (e.g., 28 days).
-
Control Group: Administer a vehicle control on the same schedule.
4. Monitoring and Endpoints:
-
Survival: Monitor recipient mice daily for survival.
-
GVHD Clinical Score: Score mice regularly for clinical signs of GVHD as described in Protocol 1.
-
Weight Loss: Record the body weight of each mouse two to three times per week.
-
Cytokine Analysis: At specified time points or at the time of euthanasia, collect blood and/or tissue samples to quantify inflammatory cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using methods like ELISA or multiplex bead array.[7]
-
Histopathology: At the end of the study, harvest GVHD target organs (e.g., liver, gut, skin) for histopathological analysis to assess the degree of tissue damage and immune cell infiltration.
Visualizations
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 3. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itacitinib for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Itacitinib prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Itacitinib Adipate in Hematopoietic Stem Cell Transplant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1), is under extensive investigation for its therapeutic potential in the context of allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] Its mechanism of action targets a critical signaling pathway implicated in the pathophysiology of two major post-transplant complications: graft-versus-host disease (GVHD) and cytokine release syndrome (CRS).[3][4][5] This document provides detailed application notes and protocols based on preclinical and clinical research to guide its use in a research setting.
Mechanism of Action: Selective JAK1 Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive immune cell activation, proliferation, and differentiation.[6] In the context of HSCT, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), which are central to the development of GVHD and CRS, signal through JAK1.[4]
Itacitinib selectively inhibits JAK1, thereby blocking the downstream phosphorylation and activation of STAT proteins.[7] This targeted inhibition is hypothesized to ameliorate GVHD and CRS by reducing the inflammatory cascade, decreasing T-cell activation and infiltration into target organs, without causing broad immunosuppression that could impair the beneficial graft-versus-leukemia (GVL) effect or lead to severe cytopenias.[3][6][7] The selectivity for JAK1 over JAK2 is thought to contribute to a more favorable safety profile, particularly concerning hematologic adverse events.[6][8]
Signaling Pathway Diagram
Caption: Mechanism of action of Itacitinib in inhibiting the JAK1/STAT signaling pathway.
Preclinical and Clinical Data Summary
Itacitinib has been evaluated in both preclinical murine models of GVHD and in multiple clinical trials involving HSCT patients. The data consistently demonstrate its potential to mitigate GVHD and CRS while preserving GVL activity.
Quantitative Data from Clinical Trials
| Study Identifier / Phase | Patient Population | Itacitinib Dose | Key Outcomes | Reference |
| NCT03755414 / Phase II | Haploidentical HCT (n=42) | 200 mg daily | CRS: Grade 0 (22%), Grade 1 (78%), No Grade ≥2. aGVHD: No Grade 3-4. Grade 2 aGVHD at day 100: 21.9%. cGVHD: 1-year cumulative incidence of moderate/severe: 5%. Survival: 1-year OS: 80%. Relapse: 2-year cumulative incidence: 14%. | [4][5][9][10] |
| NCT02614612 / Phase I | Steroid-naive or -refractory aGVHD (n=29) | 200 mg or 300 mg daily | Day 28 Overall Response Rate (ORR): 200 mg group: 78.6%; 300 mg group: 66.7%. Treatment-naive: 75.0%; Steroid-refractory: 70.6%. | [2][11][12] |
| GRAVITAS-301 / Phase III | Acute GVHD | 200 mg daily + corticosteroids | Did not significantly increase ORR at day 28 compared to placebo + corticosteroids (74% vs 66%). | [13][14] |
| Low-Risk aGVHD Study | Low-risk aGVHD | 200 mg daily monotherapy | ORR at 4 weeks was comparable to systemic corticosteroids. Fewer serious infections with Itacitinib. | [8] |
Experimental Protocols
In Vivo Murine Model of Acute GVHD
This protocol is based on methodologies described in preclinical studies to assess the efficacy of Itacitinib in a major histocompatibility complex (MHC)-mismatched mouse model.[7]
1. Animal Model and GVHD Induction:
-
Recipient Mice: BALB/c (H-2Kd)
-
Donor Mice: C57BL/6 (H-2Kb)
-
Procedure: On day 0, lethally irradiate recipient BALB/c mice. Within 24 hours, intravenously inject a combination of T-cell depleted bone marrow cells and splenocytes from donor C57BL/6 mice.
2. Itacitinib Administration:
-
Formulation: Prepare Itacitinib in a suitable vehicle for oral gavage.
-
Dosing Regimens:
-
Control Group: Administer vehicle only.
3. Monitoring and Endpoints:
-
GVHD Clinical Score: Monitor mice regularly (e.g., 2-3 times per week) for weight loss, posture, activity, fur texture, and skin integrity. Assign a score for each parameter.
-
Survival: Record survival daily.
-
Immunophenotyping: At specified time points, collect peripheral blood or spleens for flow cytometric analysis of donor T-cell engraftment (e.g., using CD45, H-2Kb, and H-2Kd markers) and immune cell subsets.[7]
-
Cytokine Analysis: Collect blood and colon tissue to quantify inflammatory cytokine levels (e.g., IFN-γ, TNF-α, IL-6) by multiplex analysis.[7]
-
Histopathology: At the end of the study, harvest GVHD target organs (e.g., colon, liver, skin) for histological assessment of tissue damage and T-cell infiltration (e.g., via immunohistochemical staining for CD4 and CD8).[7]
Clinical Trial Protocol for GVHD Prophylaxis
This protocol is a generalized representation based on clinical trials investigating Itacitinib for GVHD prevention.[4][5][15]
1. Patient Population:
-
Adults with hematologic malignancies undergoing allogeneic HSCT.[4]
-
Specific inclusion/exclusion criteria regarding donor type (e.g., haploidentical), stem cell source, and prior treatments should be defined.[15]
2. Treatment Regimen:
-
Itacitinib Dosing: Oral administration of Itacitinib 200 mg once daily.[4][5]
-
Timing: Initiate Itacitinib on day -3 prior to HSCT and continue for a specified duration (e.g., through day +100 or +180), followed by a taper.[4][5]
-
Standard GVHD Prophylaxis: Itacitinib is administered in combination with standard immunosuppressive drugs, such as tacrolimus, mycophenolate mofetil (MMF), and post-transplant cyclophosphamide (PtCy).[3][4]
3. Efficacy and Safety Assessments:
-
Engraftment: Monitor for neutrophil and platelet recovery.[3]
-
GVHD Assessment: Regularly assess for signs and symptoms of acute and chronic GVHD according to established grading criteria.
-
CRS Monitoring: Monitor for fever, hypoxia, and hypotension, and grade CRS according to standard criteria.
-
Immune Reconstitution: Collect peripheral blood at various time points post-transplant to study immune cell recovery and cytokine profiles.[15]
-
Safety Monitoring: Monitor for adverse events, with particular attention to hematologic toxicity and infections.[8]
Experimental Workflow Diagram
Caption: Generalized experimental workflows for preclinical and clinical research of Itacitinib in HSCT.
Conclusion
Itacitinib adipate represents a promising targeted therapy in the field of hematopoietic stem cell transplantation. Its selective inhibition of JAK1 offers a mechanism to control the inflammatory processes driving GVHD and CRS while potentially preserving essential anti-leukemic effects. The provided data and protocols serve as a guide for researchers to further explore and optimize the application of Itacitinib in improving HSCT outcomes. Future research, including randomized controlled trials, will be crucial to fully define its role in the standard of care for HSCT recipients.[8]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Itacitinib for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Effective treatment of low-risk acute GVHD with itacitinib monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itacitinib Helps Prevent Graft Versus Host Disease in Stem Cell Transplant Recipients - Drugs.com MedNews [drugs.com]
- 10. emjreviews.com [emjreviews.com]
- 11. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Itacitinib Adipate in an Experimental Model of Cytokine Release Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Itacitinib adipate in a preclinical experimental model of Cytokine Release Syndrome (CRS). Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key mediator in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathophysiology of CRS.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for the prevention and treatment of CRS, a potentially life-threatening toxicity associated with various immunotherapies, including chimeric antigen receptor (CAR) T-cell therapy.[1][3]
Introduction to Cytokine Release Syndrome and Itacitinib's Mechanism of Action
Cytokine Release Syndrome is a systemic inflammatory response characterized by the rapid and massive release of inflammatory cytokines, such as interferon-gamma (IFNγ) and interleukin-6 (IL-6), by activated immune cells.[1][3][6] This excessive cytokine production can lead to a range of clinical manifestations, from mild flu-like symptoms to severe, life-threatening organ dysfunction.[6][7] Many of the cytokines central to CRS pathology signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][5]
Itacitinib, as a selective JAK1 inhibitor, offers a targeted approach to mitigating CRS by blocking the signaling of key cytokines.[7][8] Preclinical studies have demonstrated that Itacitinib can significantly and dose-dependently reduce the levels of multiple CRS-associated cytokines in both in vitro and in vivo models.[1][3][4] Importantly, at clinically relevant concentrations, Itacitinib has been shown to not significantly impair the proliferation or anti-tumor activity of CAR T-cells, suggesting its potential as a prophylactic agent for CRS without compromising the efficacy of the primary immunotherapy.[1][3][4]
Key Signaling Pathway: JAK1/STAT in CRS
The following diagram illustrates the central role of the JAK1/STAT pathway in mediating the effects of pro-inflammatory cytokines during CRS and the inhibitory action of Itacitinib.
Caption: Itacitinib inhibits JAK1, blocking cytokine signaling.
Experimental Data Summary
The following tables summarize the quantitative data from preclinical studies on the effect of Itacitinib on cytokine release and its comparison with other agents.
Table 1: In Vitro Reduction of CRS-Related Cytokines by Itacitinib
| Cytokine | Treatment | Concentration | % Reduction vs. Control | Reference |
| IL-2 | Itacitinib | 50-100 nM | Significant | [5] |
| IFN-γ | Itacitinib | 50-100 nM | Significant | [5] |
| IL-6 | Itacitinib | 50-100 nM | Significant | [5] |
| IL-8 | Itacitinib | 50-100 nM | Significant | [5] |
| IL-6 | Tocilizumab | Clinically Relevant | No Significant Reduction | [5] |
Data synthesized from in vitro co-culture experiments of CD19-CAR T-cells with CD19+ lymphoma cells.[5]
Table 2: In Vivo Efficacy of Itacitinib in a CAR T-Cell Induced CRS Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Serum Cytokine Levels | Itacitinib | Significantly reduced levels of multiple CRS-implicated cytokines compared to vehicle. | [3] |
| Anti-tumor Activity | Itacitinib + CD19-CAR T-cells | Unabated anti-tumor activity compared to CD19-CAR T-cells alone. | [1][3] |
| CAR T-cell Proliferation | Itacitinib | No significant inhibition at clinically relevant doses. | [1][3] |
Based on studies using immunodeficient mice bearing CD19+ tumors and treated with CD19-CAR T-cells and oral Itacitinib.[1][3]
Experimental Protocols
In Vitro CRS Model: CAR T-Cell and Target Cell Co-culture
This protocol describes an in vitro assay to model CRS by measuring cytokine release following the interaction of CAR T-cells with their target tumor cells.
Materials:
-
Human CAR T-cells (e.g., CD19-CAR T-cells)
-
Target tumor cell line expressing the corresponding antigen (e.g., CD19+ NAMALWA or nalm6-luciferase cells)[5]
-
Non-transduced human T-cells (as control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cytokine quantification assay kit (e.g., Meso Scale Discovery (MSD) or ELISA)
Protocol:
-
Cell Preparation: Culture CAR T-cells and target cells to the desired density. Ensure high viability (>95%).
-
Plating: Seed target cells in a 96-well plate at a concentration of 1 x 10^5 cells/well.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the Itacitinib dilutions to the wells containing the target cells. Include a vehicle control (DMSO at the same final concentration as the highest Itacitinib dose).
-
Co-culture: Add CAR T-cells to the wells at an effector-to-target (E:T) ratio of 2.5:1.[5] Also, set up control wells with non-transduced T-cells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 hours.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Quantify the levels of key CRS cytokines (e.g., IL-2, IFN-γ, IL-6, IL-8) in the collected supernatants using a validated multiplex immunoassay or ELISA according to the manufacturer's instructions.
In Vivo Murine Model of CAR T-Cell Induced CRS
This protocol outlines the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound in preventing CRS while preserving the anti-tumor activity of CAR T-cells.
Materials:
-
Immunodeficient mice (e.g., NSG - NOD scid gamma)[5]
-
Human tumor cell line expressing the target antigen and a reporter gene (e.g., CD19+ nalm6-luciferase)[5]
-
Human CAR T-cells (e.g., CD19-CAR T-cells)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Bioluminescence imaging system
-
Blood collection supplies
-
Cytokine analysis kits
Protocol:
-
Tumor Engraftment: Intravenously inject 0.5 x 10^6 nalm6-luciferase cells into each NSG mouse.
-
Tumor Burden Monitoring: Monitor tumor engraftment and growth via bioluminescence imaging.
-
CAR T-Cell Administration: On day 4 post-tumor inoculation, when the tumor is established, administer 3 x 10^6 human CD19-CAR T-cells via intravenous injection.[5]
-
Itacitinib Treatment: Begin prophylactic oral administration of this compound at a clinically relevant dose (e.g., 30 mg/kg, twice daily) one day prior to CAR T-cell injection and continue for the duration of the experiment. Administer vehicle control to the control group.
-
Monitoring CRS Symptoms: Monitor mice daily for clinical signs of CRS, such as weight loss, ruffled fur, and reduced activity.
-
Anti-tumor Efficacy Assessment: Continue to monitor tumor burden using bioluminescence imaging at regular intervals.
-
Pharmacodynamic and Cytokine Analysis: Collect peripheral blood at specified time points to measure plasma cytokine levels and to perform immune cell profiling.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo experimental model of CRS.
References
- 1. Itacitinib (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Itacitinib Adipate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Itacitinib adipate stock solutions for research purposes. Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide includes quantitative data on solubility and stability, step-by-step experimental procedures, and visual diagrams to illustrate key processes and pathways.
Introduction to this compound
Itacitinib, also known as INCB039110, is an orally bioavailable small molecule that selectively inhibits JAK1.[4][5][6][7] Its adipate salt form is commonly used in research.[2][8] The JAK/STAT signaling pathway plays a fundamental role in mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is associated with inflammatory diseases and malignancies.[2][3] Itacitinib's selective inhibition of JAK1 makes it a valuable tool for studying the specific roles of this kinase in various biological processes.[4][5]
Quantitative Data
Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is highly recommended to use freshly opened, anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution, as hygroscopic DMSO can negatively impact solubility.[4][9]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 137.5 | ≥ 196.52 | Sonication may be required to aid dissolution. Use fresh, anhydrous DMSO.[9][10] |
Molecular Weight of this compound: 699.67 g/mol
Stability and Storage
Proper storage of this compound in both powder and solution form is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[10] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen for optimal stability.[4][10][11] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles.[11] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.[11]
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 7.00 mg of this compound powder into the tube. (Calculation: 10 mmol/L * 699.67 g/mol * 0.001 L = 6.9967 mg/mL)
-
-
Solvent Addition:
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If dissolution is slow, sonication for a few minutes can be beneficial.[10]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[4]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[4][10]
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the final desired experimental concentration in a suitable aqueous medium (e.g., cell culture medium, PBS). It is recommended that the final concentration of DMSO in the culture medium be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Prepare the working solution fresh for each experiment.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: Itacitinib inhibits the JAK/STAT signaling pathway by blocking JAK1.
References
- 1. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 7. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 8. This compound | C32H33F4N9O5 | CID 67390313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Phosphatase | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for T-cell Function Assays Using Itacitinib Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib adipate is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical cascade in mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[1] In T-cells, JAK1 is essential for the signaling of numerous pro-inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and IL-2. By selectively targeting JAK1, Itacitinib offers a promising tool to modulate T-cell function, particularly in the context of autoimmune diseases, graft-versus-host disease (GVHD), and cytokine release syndrome (CRS) associated with CAR T-cell therapies.[1][2][4]
These application notes provide detailed protocols for assessing the impact of this compound on key T-cell functions, including proliferation, cytokine release, and cytotoxicity. The provided methodologies and data will aid researchers in designing and executing experiments to investigate the immunomodulatory effects of this compound.
Mechanism of Action: Inhibition of the JAK1/STAT Signaling Pathway
Itacitinib selectively inhibits JAK1, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK/STAT pathway prevents the translocation of STAT dimers to the nucleus, ultimately inhibiting the transcription of target genes involved in inflammatory responses and T-cell activation.[1]
Caption: Itacitinib inhibits the JAK1/STAT signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of Itacitinib on various T-cell functions as reported in preclinical studies.
Table 1: Effect of Itacitinib on T-Cell Proliferation
| Cell Type | Stimulation | Itacitinib Concentration (nM) | Proliferation Effect | Reference |
| Human PBMCs | anti-CD3/CD28 beads | 50 | No significant effect | [1][5] |
| Human PBMCs | anti-CD3/CD28 beads | 150 | No significant effect | [1][5] |
| Human PBMCs | anti-CD3/CD28 beads | 1000 | Inhibition | [5][6] |
| GD2-CAR T-cells | anti-CD3/CD28 beads | 100 | No significant effect | [1][6] |
| GD2-CAR T-cells | anti-CD3/CD28 beads | 250 | No significant effect | [1][6] |
| GD2-CAR T-cells | anti-CD3/CD28 beads | 500 | Inhibition | [1][6] |
Table 2: Inhibition of Cytokine Release by Itacitinib
| Cell Type | Stimulation | Cytokine | Itacitinib IC50 (nM) | % Inhibition (at 100 nM) | Reference |
| CD19-CAR T-cells | CD19+ Target Cells | IL-2 | 50-100 | Significant reduction | [1] |
| CD19-CAR T-cells | CD19+ Target Cells | IFN-γ | 50-100 | Significant reduction | [1] |
| CD19-CAR T-cells | CD19+ Target Cells | IL-6 | 50-100 | Significant reduction | [1] |
| CD19-CAR T-cells | CD19+ Target Cells | IL-8 | 50-100 | Significant reduction | [1] |
Table 3: Effect of Itacitinib on CAR T-Cell Cytotoxicity
| CAR T-cell Type | Target Cell | Itacitinib Concentration (nM) | Cytotoxicity Effect | Reference |
| CD19-CAR T-cells | CD19+ Lymphoma Cells | 100 | No significant effect | [1] |
| GD2-CAR T-cells | GD2+ Neuroblastoma Cells | 100 | No significant effect | [1] |
| GD2-CAR T-cells | GD2+ Neuroblastoma Cells | 250 | No significant effect | [1] |
Experimental Protocols
The following are detailed protocols for key T-cell function assays to evaluate the effects of Itacitinib.
T-Cell Proliferation Assay
This protocol describes how to assess the effect of Itacitinib on T-cell proliferation using flow cytometry.
Caption: Workflow for T-cell proliferation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3/CD28 coated beads (e.g., Dynabeads™)
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8)
-
96-well round-bottom plates
-
FACS tubes
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
(Optional) Stain the cells with a cell proliferation dye like CFSE according to the manufacturer's instructions to track cell divisions.
-
Activate T-cells by adding anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio.
-
Seed the activated T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the Itacitinib dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating cells based on the dilution of the proliferation dye or cell count.
Cytokine Release Assay
This protocol outlines the procedure to measure the inhibitory effect of Itacitinib on cytokine production by CAR T-cells upon antigen recognition.
Caption: Workflow for cytokine release assay.
Materials:
-
CAR T-cells (e.g., CD19-CAR T-cells)
-
Target cells expressing the corresponding antigen (e.g., CD19+ Nalm-6 cells)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-γ, IL-6, IL-2)
-
Plate reader
Protocol:
-
Culture CAR T-cells and target cells under standard conditions.
-
On the day of the assay, harvest and wash both cell types.
-
Seed the target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of medium.
-
Add CAR T-cells to the wells at the desired effector-to-target (E:T) ratio (e.g., 1:1), in 50 µL of medium.
-
Prepare serial dilutions of this compound and add 100 µL to the appropriate wells. Include vehicle and untreated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
In Vitro T-Cell Cytotoxicity Assay
This protocol details a luciferase-based method to assess the impact of Itacitinib on the cytotoxic activity of CAR T-cells.
Caption: Workflow for cytotoxicity assay.
Materials:
-
CAR T-cells
-
Target cells engineered to express luciferase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the luciferase-expressing target cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, carefully remove the medium.
-
Add CAR T-cells at various E:T ratios (e.g., 1:1, 5:1, 10:1) in 100 µL of medium.
-
Add 100 µL of medium containing different concentrations of this compound or vehicle control.
-
Include control wells with target cells only (for maximum luminescence) and wells with target cells and a lysis agent (for background luminescence).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period of 4 to 24 hours.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of sample - Luminescence of background) / (Luminescence of maximum - Luminescence of background))
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on T-cell function. By utilizing these standardized assays, scientists can obtain reliable and reproducible data on the immunomodulatory properties of this selective JAK1 inhibitor, contributing to a deeper understanding of its therapeutic potential in various T-cell mediated pathologies. It is important to note that at clinically relevant concentrations, Itacitinib has been shown to reduce cytokine release without significantly impairing T-cell proliferation or cytotoxicity, highlighting its potential for targeted immunomodulation.[1][2]
References
- 1. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itacitinib (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. incytemi.com [incytemi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Itacitinib Adipate Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data and methodologies for the administration of itacitinib adipate, a selective Janus kinase 1 (JAK1) inhibitor, in various cancer models. Itacitinib targets the JAK/STAT signaling pathway, which is a critical mediator of cytokine signaling involved in cell proliferation, survival, and inflammation. Dysregulation of this pathway has been implicated in the pathogenesis of various cancers.
Mechanism of Action: Targeting the JAK/STAT Pathway
Itacitinib selectively inhibits JAK1, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][2] This disruption of the JAK/STAT signaling cascade can lead to reduced tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.
Caption: Itacitinib inhibits JAK1, preventing STAT3 phosphorylation and downstream signaling.
Quantitative Data from Preclinical Studies
Detailed quantitative data from preclinical cancer models are limited in publicly available literature. The following tables summarize the available information.
Table 1: In Vitro Activity of Itacitinib
| Parameter | Value | Cell/Enzyme System | Reference |
| IC | 2 nM | Recombinant human JAK1 enzyme | Not specified in snippets |
| Selectivity | >20-fold vs JAK2, >100-fold vs JAK3 & TYK2 | Recombinant human JAK enzymes | Not specified in snippets |
| Cellular IC | 50-100 nM | For reduction of CRS-related cytokines | Not specified in snippets |
Table 2: Summary of In Vivo Studies with Itacitinib in Cancer Models
| Cancer Model | Animal Model | This compound Dose | Key Findings | Reference |
| Pancreatic Cancer | Murine PAN02 ductal adenocarcinoma | Not specified | Reduced tumor growth; modulated tumor microenvironment (increased CD4+ & CD8+ T cells, decreased Tregs, TAMs, MDSCs). | [1] |
| Hematological Malignancy (Acute Monocytic Leukemia) | Xenogeneic GVHD model with THP-1 cells in NSG mice | ~120 mg/kg, twice daily (oral gavage) | Significantly longer survival in itacitinib-treated mice (median 45 vs 33 days). | [3] |
| Hematological Malignancy (Lymphoma) | NAMALWA cell xenograft in NSG mice | 120 mg/kg, daily (oral) | Did not impair anti-tumor activity of co-administered CAR T-cells. | [4] |
Note: TGI (Tumor Growth Inhibition) percentages and detailed pharmacokinetic/pharmacodynamic data were not available in the reviewed sources.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature. They provide a general framework; specific parameters may require optimization.
Protocol 1: In Vivo Efficacy Evaluation in a Syngeneic Pancreatic Cancer Model (PAN02)
Objective: To assess the anti-tumor efficacy of this compound in the PAN02 pancreatic cancer model.
Materials:
-
PAN02 murine pancreatic adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell profiling
Workflow:
Caption: Workflow for PAN02 pancreatic cancer model study.
Procedure:
-
Cell Culture: Culture PAN02 cells in appropriate media until they reach the desired confluence.
-
Tumor Implantation: Subcutaneously implant a specified number of PAN02 cells (e.g., 1 x 10^6) into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a suspension of this compound in a suitable vehicle. Administer the drug orally (e.g., by gavage) daily at the desired dose. The control group receives the vehicle only.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health.
-
Pharmacodynamic/TME Analysis: At the end of the study, tumors can be excised for analysis of immune cell infiltration (e.g., CD4+, CD8+, Tregs) by flow cytometry or immunohistochemistry, and for assessment of STAT3 phosphorylation by Western blot.
Protocol 2: In Vivo Efficacy in a Hematological Malignancy Xenograft Model (THP-1)
Objective: To evaluate the effect of this compound on survival in a human acute monocytic leukemia xenograft model.
Materials:
-
THP-1 human acute monocytic leukemia cells (luciferase-expressing)
-
NOD scid gamma (NSG) mice (female, 6-8 weeks old)
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Vehicle for oral administration (e.g., methylcellulose)
-
Bioluminescence imaging system
Workflow:
Caption: Workflow for THP-1 leukemia xenograft model study.
Procedure:
-
Cell Preparation: Prepare suspensions of luciferase-expressing THP-1 cells and human PBMCs.
-
Cell Injection: Co-inject THP-1 cells (e.g., 3 x 10^6) and PBMCs (e.g., 20 x 10^6) intravenously into NSG mice to induce a xenogeneic graft-versus-host disease (GVHD) model with a leukemia component.[3]
-
Drug Administration: Begin oral administration of this compound (e.g., ~120 mg/kg, twice daily) or vehicle at a specified time point post-cell injection (e.g., day 3).[3]
-
Efficacy Monitoring: Monitor the mice daily for survival and clinical signs of GVHD.
-
Tumor Burden Assessment (Optional): If using luciferase-expressing cells, tumor burden can be non-invasively monitored using a bioluminescence imaging system.[3]
Protocol 3: Pharmacodynamic Assessment of STAT3 Phosphorylation
Objective: To determine the effect of this compound on STAT3 phosphorylation in tumor tissue.
Materials:
-
Tumor-bearing mice from efficacy studies
-
Lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Collection: At specified time points after the final dose of this compound, euthanize mice and excise tumors.
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and institutional guidelines. The provided data is based on limited publicly available information and may not be fully comprehensive. Researchers are encouraged to consult the primary literature for further details.
References
- 1. Exploring the safety, effect on the tumor microenvironment, and efficacy of itacitinib in combination with epacadostat or parsaclisib in advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Itacitinib Adipate Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Itacitinib adipate in their experiments. It addresses potential off-target effects through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of Itacitinib?
Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] Its inhibitory activity has been characterized against the four members of the JAK family.
Data Presentation: Itacitinib Kinase Selectivity
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| TYK2 | 795 | >397-fold |
| JAK3 | >2000 | >1000-fold |
IC50 values represent the concentration of Itacitinib required to inhibit 50% of the kinase activity in vitro.[2]
Q2: Are there any known off-target effects of Itacitinib beyond the JAK family?
Based on publicly available literature, a comprehensive screening of Itacitinib against a broad panel of kinases (e.g., KINOMEscan) has not been published. Therefore, while Itacitinib is highly selective for JAK1 within the JAK family, its interaction with other kinase families is not extensively documented in the public domain.
Q3: What are the potential systemic or clinical off-target effects observed with Itacitinib?
Clinical trials with Itacitinib have reported several treatment-emergent adverse events (TEAEs). These can be considered potential systemic off-target effects. The most common TEAEs are summarized below.
Data Presentation: Common Treatment-Emergent Adverse Events with Itacitinib
| Adverse Event | Frequency | Notes |
| Diarrhea | 48.3% | Most common nonhematologic TEAE.[3] |
| Anemia | 38% | |
| Thrombocytopenia | 24.1% - 34.9% | [3][4] |
| Nausea | 28.6% | Observed in combination therapy studies.[5] |
| Fatigue | 48.6% | Observed in combination therapy studies.[5] |
| Pyrexia (Fever) | 25% | Observed in combination therapy studies.[5] |
It is important to note that these events were observed in clinical settings and may be influenced by the underlying disease and co-administered therapies.
Q4: How does Itacitinib affect downstream signaling pathways?
Itacitinib's primary on-target effect is the inhibition of the JAK1-STAT signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of STAT3.[1]
Troubleshooting Guide
Issue: Unexpected experimental results that may be due to off-target effects.
If you are observing unexpected phenotypes or signaling events in your experiments with Itacitinib, consider the following troubleshooting steps:
Experimental Workflow: Troubleshooting Unexpected Results
Caption: Troubleshooting workflow for unexpected experimental outcomes.
-
Confirm On-Target Activity: First, verify that Itacitinib is effectively inhibiting its intended target, JAK1, in your experimental system. The most direct way to do this is to measure the phosphorylation status of its downstream target, STAT3.
-
Assess STAT3 Phosphorylation: Use a validated method, such as phospho-flow cytometry or Western blotting, to determine if STAT3 phosphorylation (at Tyr705) is decreased in the presence of Itacitinib.
-
Titrate Itacitinib Concentration: If on-target inhibition is confirmed, consider titrating the concentration of Itacitinib. High concentrations are more likely to induce off-target effects. Determine the minimal effective concentration for JAK1 inhibition in your system to minimize potential off-target binding.
-
Investigate Alternative Signaling Pathways: If your unexpected phenotype persists even at low concentrations with confirmed on-target activity, it may be due to a genuine off-target effect. Review the literature for other signaling pathways that might be affected by similar small molecule inhibitors.
-
Consult the Literature: Search for publications detailing the effects of other JAK inhibitors to see if similar unexpected phenotypes have been reported. This may provide clues to potential off-target mechanisms.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Methodology)
While a specific, detailed protocol for Itacitinib's initial kinase screening is not publicly available, a general method for assessing kinase inhibition is as follows. This is based on common industry practices.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-labeled.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (typically contains a buffer like HEPES, MgCl₂, and a protein stabilizer like BSA).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the recombinant kinase, the specific peptide substrate, and the Itacitinib dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done through various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity, or by using a luminescence-based assay that measures ADP production.
-
Plot the percentage of kinase inhibition against the log concentration of Itacitinib to determine the IC50 value.
-
Protocol 2: Cellular STAT3 Phosphorylation Assay using Flow Cytometry
This protocol allows for the measurement of STAT3 phosphorylation in a cell-based system.
-
Cell Preparation and Stimulation:
-
Culture your cells of interest to the desired density.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a cytokine known to activate the JAK1-STAT3 pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular proteins.
-
-
Staining:
-
Wash the permeabilized cells.
-
Incubate the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3, Tyr705).
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of pSTAT3 in the different treatment groups. A decrease in MFI in Itacitinib-treated cells compared to the vehicle control indicates inhibition of STAT3 phosphorylation.
-
Signaling Pathway Diagrams
JAK-STAT Signaling Pathway
Caption: The canonical JAK1-STAT3 signaling pathway and the point of inhibition by Itacitinib.
Potential for Off-Target Kinase Inhibition
References
- 1. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 5. Exploring the safety, effect on the tumor microenvironment, and efficacy of itacitinib in combination with epacadostat or parsaclisib in advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib Adipate Cytotoxicity in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Itacitinib adipate in primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the adipate salt form of Itacitinib (also known as INCB039110), an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is crucial for signaling many cytokines and growth factors involved in cellular proliferation, hematopoiesis, and the immune response.[1] Itacitinib selectively inhibits JAK1, which in turn prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This blockage disrupts the downstream signaling cascades that promote inflammation and cell growth.
Q2: Does this compound affect the proliferation of all primary cells?
A2: The effect of Itacitinib on primary cell proliferation is concentration-dependent. At clinically relevant concentrations (around 50-100 nM), Itacitinib has been shown to have no significant negative impact on the proliferation of human T-cells. However, at higher concentrations (1000 nM), it can block T-cell proliferation, which is consistent with its mechanism of disrupting JAK/STAT signaling.
Q3: What are the typical IC50 values for this compound?
A3: Itacitinib is a potent and selective inhibitor of JAK1. The in vitro activity against the JAK family of kinases is summarized in the table below. Cytotoxicity IC50 values in primary cells will vary depending on the cell type and experimental conditions.
Data Presentation: this compound In Vitro Activity
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >1000-fold |
| TYK2 | 795 | >397-fold |
Source: Data compiled from publicly available in vitro studies.[2]
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay in Primary Lymphocytes
This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of this compound on primary lymphocytes. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Primary lymphocytes (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Isolate primary lymphocytes using a standard method (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the cells with PBS and resuspend them in complete culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of DMSO as the highest Itacitinib concentration).
-
-
Assay Procedure:
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in the cytotoxicity assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: Unexpectedly low cell viability in the vehicle control group.
-
Possible Cause: Contamination (bacterial, fungal, or mycoplasma), poor primary cell health, or toxicity of the solvent at the concentration used.[3]
-
Troubleshooting Steps:
-
Routinely check cell cultures for signs of contamination. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[3]
-
Ensure primary cells are handled gently and used within a low passage number to maintain viability.
-
Perform a solvent toxicity test to determine the maximum concentration of the solvent (e.g., DMSO) that does not affect cell viability.
-
Issue 3: this compound appears to have no cytotoxic effect at expected concentrations.
-
Possible Cause: Incorrect drug concentration, degradation of the compound, or the specific primary cell type is resistant to JAK1 inhibition-induced cytotoxicity.
-
Troubleshooting Steps:
-
Verify the calculations for the drug dilutions and ensure the stock solution was prepared correctly.
-
Store the this compound stock solution as recommended by the manufacturer to prevent degradation.
-
Consider that the primary cells being used may not be highly dependent on the JAK1 signaling pathway for survival. It may be beneficial to include a positive control (a compound known to be cytotoxic to the cells) to validate the assay.
-
Issue 4: Precipitate formation in the culture medium after adding this compound.
-
Possible Cause: The compound has low solubility in the culture medium at the tested concentrations.
-
Troubleshooting Steps:
-
Check the solubility information for this compound.
-
If solubility is an issue, consider using a lower concentration range or a different solvent system (after verifying its compatibility with the cells).
-
Ensure the final solvent concentration in the culture medium is low (typically <0.5%).
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing Itacitinib cytotoxicity.
References
Technical Support Center: Itacitinib Adipate (INCB039110) In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of Itacitinib adipate. Content includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data summaries, detailed experimental protocols, and visualizations of key biological and experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is Itacitinib and what is its primary mechanism of action? A1: Itacitinib (also known as INCB039110) is a potent, selective, and orally bioavailable inhibitor of Janus Kinase 1 (JAK1).[1][2][3] Its primary mechanism is to block the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][4][5] By selectively inhibiting JAK1, Itacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of inflammatory genes.[1][3]
Q2: For which in vivo models has Itacitinib been shown to be effective? A2: Preclinical studies have demonstrated the efficacy of Itacitinib in a variety of rodent models of inflammation and autoimmune disease. These include models for cytokine release syndrome (CRS), graft-versus-host disease (GvHD), rheumatoid arthritis, and inflammatory bowel disease (including TNBS- and oxazolone-induced colitis).[3][6][7][8]
Q3: What is a standard vehicle for formulating Itacitinib for oral administration in mice? A3: A commonly used and effective vehicle for formulating Itacitinib for oral gavage is a suspension in 0.5% methylcellulose in water.[1][9]
Q4: What is the recommended starting dose for Itacitinib in mouse models? A4: Effective doses in mouse models typically range from 20 mg/kg to 120 mg/kg, administered twice daily (b.i.d.) via oral gavage.[1][6] Doses of 60 mg/kg and 120 mg/kg b.i.d. have been shown to be effective in reducing systemic inflammation in cytokine release models and are generally well-tolerated.[6][9] The optimal dose will depend on the specific disease model and the desired level of target engagement.
Q5: How can I measure the pharmacodynamic effect of Itacitinib in my in vivo experiment? A5: The most relevant pharmacodynamic biomarker for Itacitinib is the inhibition of STAT3 phosphorylation (pSTAT3) in response to cytokine stimulation (e.g., IL-6).[3][10] This can be measured ex vivo using whole blood or splenocytes collected from treated animals. Common methods include flow cytometry to detect intracellular pSTAT3 in specific immune cell populations or ELISA on total protein lysates from tissue or white blood cells.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy / Suboptimal Response | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. 2. Poor Bioavailability: Improper formulation or administration technique. 3. Timing of Administration: Dosing initiated too late in the disease progression. 4. Model Resistance: The specific inflammatory pathways driving the model may be less JAK1-dependent. | 1. Dose Titration: Perform a dose-response study, testing a range such as 30, 60, and 120 mg/kg b.i.d. 2. Check Formulation: Ensure Itacitinib is a homogenous suspension in 0.5% methylcellulose. Confirm oral gavage technique to ensure full dose delivery. 3. Adjust Dosing Schedule: Initiate prophylactic dosing before or at the time of disease induction, or test a therapeutic regimen starting at early-stage symptoms.[6][8] 4. Confirm Target Engagement: Measure pSTAT3 inhibition in blood or tissue samples to verify that the drug is hitting its target at the administered dose. |
| Unexpected Toxicity or Adverse Events (e.g., weight loss) | 1. Dose Too High: While generally well-tolerated, very high doses or use in sensitive strains may cause toxicity. 2. Vehicle Effects: The vehicle itself may be causing issues, although 0.5% methylcellulose is typically inert. 3. Off-Target Effects: Although highly selective for JAK1, very high concentrations could lead to inhibition of other kinases like JAK2, potentially causing hematological effects.[2] | 1. Reduce Dose: Lower the dose to the next level down in your titration range (e.g., from 120 mg/kg to 60 mg/kg). 2. Include Vehicle-Only Control: Ensure you have a proper control group receiving only the vehicle to rule out its effects. 3. Monitor Hematology: If toxicity is suspected, consider performing a complete blood count (CBC) to check for signs of anemia or thrombocytopenia. |
| Inconsistent Results Between Animals | 1. Inconsistent Dosing: Variation in the administered volume or concentration of the drug suspension. 2. Variable Disease Induction: The method used to induce the disease (e.g., LPS, anti-CD3) may have variable penetrance. 3. Biological Variation: Natural variation within an outbred animal strain or inconsistent animal health status. | 1. Improve Formulation/Dosing: Vortex the drug suspension before dosing each animal to ensure homogeneity. Use precise pipetting and gavage techniques. 2. Refine Induction Protocol: Standardize the disease induction process as much as possible. Increase animal numbers per group to improve statistical power. 3. Standardize Animals: Use age- and sex-matched animals from a reliable vendor. Allow for a proper acclimatization period before starting the experiment.[11] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of Itacitinib
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| TYK2 | 795 | >100-fold |
| JAK3 | >2000 | >100-fold |
| (Data compiled from vendor information and preclinical characterization studies)[1][2] |
Table 2: Recommended Dosing in Preclinical Mouse Models
| In Vivo Model | Mouse Strain | Dose (mg/kg) | Dosing Regimen | Primary Outcome | Reference |
| Cytokine Release Syndrome (LPS-induced) | C57BL/6 | 60 or 120 | b.i.d., oral gavage | Reduction of IL-6 in peritoneal lavage | [6] |
| Cytokine Release Syndrome (ConA-induced) | BALB/c | 60 or 120 | Single dose, oral gavage | Reduction of serum IL-6, IL-12, IFN-γ | [6] |
| Hemophagocytic Lymphohistiocytosis (HLH) | C57BL/6 | 120 | b.i.d., oral gavage | Reduced STAT1 phosphorylation, improved clinical scores | [9] |
| Pharmacokinetics Study | BALB/c | 20, 40, or 80 | b.i.d., oral gavage | Determination of plasma concentration (Cmax, AUC) | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in an LPS-Induced Cytokine Storm Model
This protocol describes a method to assess the ability of Itacitinib to suppress cytokine production in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).
1. Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
LPS (from E. coli O111:B4)
-
Sterile, pyrogen-free saline
-
6- to 8-week-old female C57BL/6 mice[6]
-
Standard oral gavage needles
-
Microcentrifuge tubes, pipettes, syringes
2. Itacitinib Formulation:
-
Calculate the required amount of Itacitinib and vehicle for the number of animals and desired doses (e.g., 60 mg/kg and 120 mg/kg). Assume a dosing volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Prepare a suspension of Itacitinib in 0.5% methylcellulose. Vortex thoroughly before each use to ensure a homogenous suspension.
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.[11]
-
Grouping: Randomly assign mice to experimental groups (n=5-8 per group):
-
Group 1: Vehicle Control + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: Itacitinib (60 mg/kg) + LPS
-
Group 4: Itacitinib (120 mg/kg) + LPS
-
-
Prophylactic Dosing: Administer the appropriate vehicle or Itacitinib suspension via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for 3 consecutive days to achieve steady-state drug levels.[6]
-
LPS Challenge: On Day 4, two hours after the morning dose of Itacitinib/vehicle, administer LPS (e.g., 5 µg per animal) or sterile saline via intraperitoneal (IP) injection.[6]
-
Sample Collection: Two hours after the LPS injection, humanely euthanize the mice.[6]
-
Peritoneal Lavage: Inject 3 mL of sterile, cold saline into the peritoneal cavity. Gently massage the abdomen, then carefully aspirate the fluid (peritoneal lavage).
-
Processing: Centrifuge the lavage fluid to pellet cells. Collect the supernatant and store at -80°C for cytokine analysis.
4. Endpoint Analysis:
-
Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-α) in the peritoneal lavage supernatant using a validated method such as ELISA or a multiplex bead array.
-
Analyze data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare cytokine levels between the vehicle+LPS group and the Itacitinib-treated groups.
Mandatory Visualizations
Caption: The JAK1-STAT3 signaling pathway and the inhibitory action of Itacitinib.
Caption: A typical experimental workflow for an in vivo efficacy study of Itacitinib.
References
- 1. Itacitinib (INCB-039110) | JAK | CAS 1334298-90-6 | Buy Itacitinib (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 6. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of Itacitinib adipate in aqueous solution
Welcome to the technical support center for Itacitinib adipate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the handling and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] For a stock solution, dissolve the compound in DMSO to a concentration of at least 137.5 mg/mL (196.52 mM).[1] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How do I prepare a working solution of this compound in an aqueous buffer for in vitro experiments?
A3: To prepare an aqueous working solution, dilute the DMSO stock solution with your aqueous buffer of choice. It is recommended to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent effects in your experiments.
Q4: I am using the solution for in vivo studies. How should I prepare it?
A4: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[2][3] A common formulation involves a co-solvent system. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for Itacitinib.[3] If your animal model is sensitive, keeping the DMSO proportion below 2% is advisable.[2]
Q5: I have observed precipitation in my aqueous solution. What should I do?
A5: Precipitation can occur if the solubility of this compound in the aqueous buffer is exceeded. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[2][3] If the precipitate persists, it may be necessary to adjust the formulation by increasing the co-solvent concentration or lowering the final concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | - Exceeded solubility limit- Change in pH or temperature | - Use gentle heating and/or sonication to redissolve.- Increase the proportion of co-solvents (e.g., DMSO, PEG300).- Lower the final concentration of this compound.- Ensure the pH of the buffer is compatible with the compound's stability. |
| Inconsistent experimental results | - Degradation of the compound in the aqueous solution- Inaccurate concentration due to improper dissolution | - Prepare fresh working solutions for each experiment.- Protect the solution from light and store it at 2-8°C during the experiment.- Perform a stability study under your specific experimental conditions (see Experimental Protocols).- Ensure complete dissolution of the compound when preparing the stock solution. |
| Loss of potency over time | - Chemical degradation of this compound | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Conduct a forced degradation study to understand the degradation profile under stress conditions. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble, such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1.0 N HCl. Heat at 80°C for 4 hours.[5]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1.0 N NaOH. Heat at 80°C for 4 hours.[5]
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for 12 hours.[5]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 15% H₂O₂. Keep at 70°C for 4 hours in the dark.[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 100°C for a specified period (e.g., 24, 72, and 168 hours).[5]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 2, 4, and 6 hours) at room temperature.[6]
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. A reversed-phase C18 column is commonly used.[5]
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Use a PDA or DAD detector to monitor the elution and check for peak purity.[6]
-
For identification of degradation products, LC-MS can be employed.[5]
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
Data Presentation
The following table template can be used to summarize the results of a long-term stability study of this compound in an aqueous solution.
Table 1: Long-Term Stability of this compound in Aqueous Solution at Different Temperatures
| Time (Days) | % Recovery at 4°C | % Recovery at 25°C | % Recovery at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | |||
| 14 | |||
| 30 | |||
| 60 | |||
| 90 |
Visualizations
Caption: Itacitinib inhibits the JAK1-STAT signaling pathway.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting precipitation issues in aqueous solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Investigating Mechanisms of Resistance to Itacitinib Adipate
Welcome to the technical support center for researchers investigating mechanisms of resistance to Itacitinib adipate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental journey.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues that may arise during your research into Itacitinib resistance.
Q1: My cancer cell line, which was initially sensitive to Itacitinib, is now showing reduced sensitivity. How can I confirm and characterize this resistance?
A1: The first step is to quantitatively assess the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of Itacitinib in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting: Inconsistent IC50 Values
-
Cell Viability and Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Cell viability should be between 90-95% before seeding. Over- or under-confluent cells can lead to variable drug responses.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a trusted stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Choice: Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different results. Use the same assay consistently. For a more robust analysis, consider using a direct cell counting method.[1]
Q2: What are the potential molecular mechanisms driving resistance to Itacitinib in my cell line?
A2: Resistance to JAK inhibitors like Itacitinib can arise through several mechanisms. Researchers should investigate the following possibilities:
-
On-target mutations: Acquired mutations in the kinase domain of JAK1 can prevent Itacitinib from binding effectively, thereby restoring downstream signaling.
-
Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, effectively bypassing the need for JAK1 signaling. Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3][4]
-
JAK family member heterodimerization: Reactivation of JAK/STAT signaling can occur through the formation of heterodimers between different JAK family members (e.g., JAK2, TYK2), which may be less sensitive to Itacitinib.[2]
-
Changes in protein expression: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can also contribute to a resistant phenotype.
Q3: How can I investigate if on-target mutations in JAK1 are responsible for the observed resistance?
A3: To identify potential mutations in the JAK1 gene, you should perform Sanger sequencing of the kinase domain or next-generation sequencing (NGS) of the entire coding region. Compare the sequences from your resistant and parental cell lines.
Troubleshooting: No Mutations Detected
-
Heterogeneity: The resistant cell population may be heterogeneous. Consider single-cell cloning to isolate and analyze individual clones for a more precise assessment.
-
Low Allele Frequency: The mutation may be present at a low frequency. Deep sequencing using NGS can help detect mutations that are present in a small sub-population of cells.
-
Epigenetic Modifications: Resistance may not be due to genetic mutations but rather epigenetic changes leading to altered gene expression. In this case, consider investigating other mechanisms.
Q4: What experiments can I perform to check for the activation of bypass signaling pathways?
A4: Western blotting is a key technique to investigate the activation of bypass pathways. You should probe for the phosphorylated (active) forms of key proteins in these pathways.
Key Proteins to Investigate:
-
PI3K/AKT Pathway: p-AKT (Ser473), p-mTOR (Ser2448), p-S6K (Thr389)
-
MEK/ERK Pathway: p-MEK1/2 (Ser217/221), p-ERK1/2 (Thr202/Tyr204)
-
STAT3 Reactivation: p-STAT3 (Tyr705) - even though Itacitinib targets JAK1, persistent STAT3 activation can be a sign of resistance.[5][6]
Troubleshooting: Weak or No Signal in Western Blots
-
Sample Preparation: Ensure you are using fresh cell lysates and that phosphatase inhibitors have been included in your lysis buffer to preserve phosphorylation states.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated form of the protein of interest.
-
Positive Controls: Include positive controls (e.g., cells treated with a known activator of the pathway) to ensure your antibodies and detection reagents are working correctly.
Data Presentation
Clear and structured data presentation is crucial for interpreting your results. All quantitative data should be summarized in tables for easy comparison.
Table 1: Hypothetical IC50 Values for Itacitinib in Sensitive and Resistant Cell Lines
| Cell Line | Itacitinib IC50 (nM) | Fold Resistance |
| Parental Sensitive | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 1200 | 24 |
Table 2: Hypothetical Densitometry Analysis of Western Blot Data for Key Signaling Proteins
| Cell Line | p-STAT3 (Tyr705) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| Parental Sensitive | 1.0 | 1.0 | 1.0 |
| Resistant Clone 1 | 0.9 | 3.2 | 1.1 |
| Resistant Clone 2 | 1.2 | 1.1 | 4.5 |
(Values represent fold change relative to the parental sensitive cell line after normalization to a loading control, e.g., β-actin or GAPDH)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Generation of Itacitinib-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of Itacitinib.[1][7][8]
-
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Determine the initial IC50 of Itacitinib for the parental cell line.
-
Begin by continuously culturing the parental cells in their complete medium supplemented with Itacitinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells have adapted and are growing at a normal rate (typically after 2-3 passages), double the concentration of Itacitinib.
-
Repeat this process of incrementally increasing the drug concentration. If significant cell death is observed, maintain the cells at the current concentration for a longer period or reduce the increment of the concentration increase.
-
Once cells are able to proliferate in a significantly higher concentration of Itacitinib (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
At this point, you can perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Periodically re-evaluate the IC50 of the resistant population to monitor the level of resistance.
-
Cryopreserve cells at various stages of the selection process.
-
2. Cell Viability Assay to Determine IC50
This protocol outlines the use of a colorimetric assay (e.g., MTT) to determine the IC50 of Itacitinib.[9][10][11]
-
Materials:
-
Parental and resistant cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Itacitinib in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Itacitinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for a period that allows for at least two cell doublings in the control wells (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the Itacitinib concentration and use non-linear regression analysis to determine the IC50 value.
-
3. Western Blotting for Phosphorylated Signaling Proteins
This protocol describes the detection of phosphorylated proteins to assess the activation of signaling pathways.[12][13][14]
-
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture parental and resistant cells with or without Itacitinib treatment for the desired time.
-
Lyse the cells on ice using lysis buffer supplemented with inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of Itacitinib resistance.
Caption: The canonical JAK/STAT signaling pathway and the inhibitory action of Itacitinib on JAK1.
Caption: Potential mechanisms of acquired resistance to Itacitinib.
Caption: A logical workflow for investigating Itacitinib resistance.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. pubcompare.ai [pubcompare.ai]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Itacitinib adipate in animal studies. The information is designed to help manage and interpret potential adverse events encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] JAKs are intracellular tyrosine kinases that mediate signaling for a variety of cytokines and growth factors involved in inflammation and immunity.[4] By selectively inhibiting JAK1, Itacitinib modulates the signaling of pro-inflammatory cytokines.[1][2][3]
Q2: What are the common adverse events observed with JAK inhibitors in animal studies?
A2: As a class, JAK inhibitors have been associated with hematological and gastrointestinal adverse events. In preclinical studies with various JAK inhibitors, observed side effects have included anemia, thrombocytopenia, and gastrointestinal issues such as diarrhea.[5][6][7] While specific data for this compound is limited in publicly available literature, researchers should monitor for these potential class-related effects.
Q3: What is the expected impact of Itacitinib on hematological parameters in rodents?
A3: Based on the mechanism of action and findings from other JAK inhibitors, Itacitinib may have an impact on hematological parameters. JAK signaling is involved in hematopoiesis. For instance, a study on the JAK1/2 inhibitor ruxolitinib in a mouse model of myeloproliferative neoplasm showed no significant myelosuppressive effects at therapeutic doses.[8][9] However, clinical studies with Itacitinib have reported anemia and thrombocytopenia as treatment-emergent adverse events in humans.[5][6][7] Therefore, it is crucial to establish baseline hematological values and monitor these parameters throughout the study. One preclinical study in a humanized mouse model of GvHD noted that itacitinib-treated mice had lower absolute numbers of human CD4+ and CD8+ T-cells.[10]
Q4: How should I manage decreased food consumption and weight loss in my study animals?
A4: Decreased food consumption and body weight loss can be general signs of toxicity. It is important to differentiate between drug-related effects and other experimental stressors. Ensure that the vehicle control group is also closely monitored. If these signs are observed, consider reducing the dose of this compound, providing supplemental nutrition, and ensuring adequate hydration. Detailed daily clinical observations are critical to correlate these findings with other potential adverse events.
Troubleshooting Guides
Issue 1: Unexpected Hematological Changes (Anemia, Thrombocytopenia)
Symptoms:
-
Pale paws and nose.
-
Lethargy and reduced activity.
-
Visible signs of bleeding or petechiae (pinpoint hemorrhages).
-
Significant decreases in red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), or platelet count (PLT) compared to baseline or control groups.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) analysis on a fresh blood sample to rule out technical errors.
-
Review Dosing and Administration: Double-check the dose calculations, formulation, and administration technique to ensure accuracy.
-
Dose Modification: If the hematological changes are dose-dependent, consider a dose reduction. A temporary interruption of dosing may also be necessary to allow for recovery.
-
Supportive Care: For severe anemia, supportive care as advised by a veterinarian may be required.
-
Evaluate Other Parameters: Assess clinical chemistry for any signs of hemolysis (e.g., increased bilirubin) or other organ toxicity that could indirectly affect hematopoiesis.
Data Presentation
Due to the limited availability of specific quantitative preclinical toxicology data for this compound in the public domain, the following tables are illustrative. They represent the types of data that should be collected and analyzed in a repeated-dose toxicity study, based on OECD guidelines and known effects of JAK inhibitors.
Table 1: Illustrative Hematology Data in Rats Following 28-Day Oral Administration of this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.1 | 7.5 ± 1.0 | 6.8 ± 0.9 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.5 ± 0.5 | 5.8 ± 0.4 |
| HGB (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.1 | 12.8 ± 0.9* | 11.5 ± 0.8 |
| HCT (%) | 42.3 ± 3.0 | 41.7 ± 3.2 | 38.4 ± 2.7 | 34.5 ± 2.4** |
| PLT (10³/µL) | 850 ± 150 | 830 ± 140 | 750 ± 130 | 650 ± 120 |
| Reticulocytes (%) | 2.5 ± 0.5 | 2.4 ± 0.6 | 2.1 ± 0.4 | 1.8 ± 0.3* |
Values are presented as Mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Illustrative Clinical Chemistry Data in Rats Following 28-Day Oral Administration of this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | 35 ± 8 | 38 ± 9 | 42 ± 10 | 45 ± 11 |
| AST (U/L) | 80 ± 15 | 85 ± 16 | 92 ± 18 | 98 ± 20 |
| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 5 | 24 ± 6 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.3 ± 0.5 | 6.2 ± 0.4 |
| Albumin (g/dL) | 3.5 ± 0.3 | 3.4 ± 0.4 | 3.3 ± 0.3 | 3.2 ± 0.3 |
Values are presented as Mean ± SD.
Experimental Protocols
Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)[11][12][13]
-
Species: Sprague-Dawley rats.
-
Group Size: 10 animals/sex/group.
-
Dose Groups: Vehicle control, Low dose, Mid dose, High dose.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Recorded twice weekly.
-
Food Consumption: Measured weekly.
-
-
Terminal Procedures:
-
Hematology: Blood collected via cardiac puncture into EDTA-coated tubes for complete blood count (CBC) analysis.[11][12][13]
-
Clinical Chemistry: Blood collected into serum separator tubes, centrifuged to obtain serum, and analyzed for a panel of biochemical parameters.[1][14][15]
-
Necropsy and Histopathology: Gross necropsy of all animals. Organ weights recorded. Tissues preserved for histopathological examination.
-
Protocol for Complete Blood Count (CBC) Analysis in Mice[14][15][16]
-
Blood Collection:
-
Sample Handling:
-
Analyze samples within 2 hours of collection for optimal results.
-
If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours.[13] Allow samples to return to room temperature before analysis.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Perform a quality control check with appropriate standards before running the samples.
-
Parameters to be measured include: White Blood Cells (WBC), Red Blood Cells (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), and Platelets (PLT).
-
Mandatory Visualization
Caption: Itacitinib inhibits the JAK1-STAT signaling pathway.
References
- 1. Biochemical analysis of rat serum [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 14. Complete blood count, clinical chemistry, and serology profile by using a single tube of whole blood from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting variability in Itacitinib adipate experimental results
Welcome to the technical support center for Itacitinib adipate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results with this selective JAK1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
1. Solubility and Compound Handling
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can affect solubility. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
-
Question: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting your DMSO stock, add it to the media dropwise while gently vortexing to ensure rapid and even dispersion. Preparing an intermediate dilution in a serum-free medium before adding it to your final cell culture plate can also help.
-
2. Inconsistent IC50 Values
-
Question: I am observing significant variability in my IC50 measurements for this compound between experiments. What are the potential causes?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can show altered sensitivity to inhibitors.
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments. Overly confluent or sparse cultures will yield different results.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of Itacitinib can be influenced by the intracellular ATP concentration. Variations in cell metabolic state can alter ATP levels.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media, serum, and the this compound compound itself.
-
-
3. Off-Target Effects
-
Question: I am concerned about potential off-target effects of this compound in my experiments. How can I assess this?
-
Answer: While Itacitinib is a selective JAK1 inhibitor, cross-reactivity with other kinases, especially at higher concentrations, is possible. To investigate off-target effects, consider the following:
-
Dose-Response Curve: Use a wide range of concentrations to determine the lowest effective dose. Off-target effects are more likely at higher concentrations.
-
Control Compounds: Include a structurally unrelated JAK1 inhibitor or a less selective JAK inhibitor in your experiments to compare phenotypic outcomes.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if it reverses the observed phenotype.
-
Kinome Profiling: For in-depth analysis, consider commercially available kinase profiling services to assess the selectivity of Itacitinib against a broad panel of kinases.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Itacitinib Against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity over JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >200-fold |
| TYK2 | 795 | >200-fold |
Data sourced from supplier technical information.[1]
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilizing agent and mix thoroughly. Measure the absorbance at the appropriate wavelength using a microplate reader.
2. Western Blot for Phospho-STAT3 Inhibition
This protocol outlines the steps to assess the inhibition of JAK1 signaling by measuring the phosphorylation of its downstream target, STAT3.
-
Cell Culture and Starvation: Culture your cells to 70-80% confluency. For many cell types, serum starvation for 4-6 hours prior to cytokine stimulation can help to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK1, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.
Caption: A logical workflow for troubleshooting variability in this compound experimental results.
References
Technical Support Center: Itacitinib Adipate Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itacitinib adipate in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a crucial communication route within cells for many cytokines and growth factors.[4] Itacitinib works by blocking the JAK1 enzyme, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the signaling cascade leads to a reduction in the inflammatory response.[5][6]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2][7][8] For in vitro experiments, stock solutions can be prepared in DMSO. For long-term storage, the powder form should be kept at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to one year.[2]
Q3: I am observing a biphasic or U-shaped dose-response curve. What could be the cause?
A biphasic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be indicative of off-target effects or compound precipitation at high concentrations. Itacitinib is a selective JAK1 inhibitor, but at very high concentrations, it may interact with other kinases or cellular components, leading to unexpected biological responses. Additionally, poor solubility of the compound in the assay medium at high concentrations can lead to a decrease in the effective concentration, resulting in a U-shaped curve.
Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential reasons?
Inconsistent IC50 values can arise from several factors:
-
Cellular Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the drug-to-cell ratio and, consequently, the IC50 value.
-
Reagent Variability: Use consistent lots of reagents, including cell culture media, serum, and the this compound compound itself.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or measurement parameters can lead to variability.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
Q5: What are appropriate positive and negative controls for a STAT phosphorylation assay with this compound?
-
Negative Control: Cells treated with vehicle (e.g., DMSO) in the absence of both the stimulating cytokine and Itacitinib. This provides the baseline level of STAT phosphorylation.
-
Positive Control (Stimulated): Cells treated with a known cytokine activator of the JAK/STAT pathway (e.g., IL-6 or IFN-γ) and the vehicle. This shows the maximum level of STAT phosphorylation.
-
Positive Control (Inhibited): Cells pre-treated with a known inhibitor of the JAK/STAT pathway (other than Itacitinib) before cytokine stimulation. This validates the assay's ability to detect inhibition.
-
Itacitinib Treatment Groups: Cells pre-treated with a range of Itacitinib concentrations before cytokine stimulation.
Troubleshooting Guides
Issue 1: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Itacitinib Concentration | Verify the calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Inactive Compound | Confirm the proper storage of the this compound powder and stock solutions. If in doubt, use a fresh vial of the compound. |
| Cellular Resistance | Some cell lines may be inherently resistant to JAK1 inhibition. Verify the expression and activation of the JAK/STAT pathway in your cell line of choice. Consider using a different cell line with a known responsive JAK/STAT pathway. |
| Suboptimal Assay Conditions | Optimize the concentration of the cytokine used for stimulation and the stimulation time. Ensure that the chosen endpoint (e.g., STAT phosphorylation) is measured at the appropriate time point after stimulation. |
| Assay Interference | The components of your cell culture medium or the assay reagents may interfere with Itacitinib activity. Test the compound in a simpler buffer system if possible. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Steps |
| Constitutive Pathway Activation | Some cancer cell lines have mutations that lead to constitutive (continuous) activation of the JAK/STAT pathway, even without cytokine stimulation. Characterize the basal level of STAT phosphorylation in your cell line. |
| Serum Components | Growth factors present in fetal bovine serum (FBS) can activate the JAK/STAT pathway. Consider reducing the serum concentration or serum-starving the cells for a period before the experiment. |
| Cell Stress | Over-confluent or unhealthy cells can exhibit altered signaling. Ensure proper cell culture techniques and use cells at an optimal density. |
| Reagent Contamination | Ensure all reagents and media are sterile and free of contaminants that could induce a cellular stress response. |
Issue 3: Poor Reproducibility of Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Use a cell counter to ensure a precise and consistent number of cells are seeded in each well. Pay attention to even cell distribution within the wells. |
| Edge Effects in Plates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure proper mixing of reagents. |
| Time-dependent Effects | The timing of reagent addition and incubation can be critical. Use a multichannel pipette or an automated liquid handler for simultaneous addition of compounds and reagents to minimize time-based variability. |
Data Presentation
Table 1: In Vitro Activity of Itacitinib
| Target | IC50 (nM) | Assay Conditions |
| JAK1 | 2 | Human JAK1 enzyme assay[9] |
| JAK2 | 63 | Human JAK2 enzyme assay |
| JAK3 | >2000 | Human JAK3 enzyme assay |
| TYK2 | 795 | Human TYK2 enzyme assay |
| Cellular IC50 | 50-100 | In vitro preclinical models[10] |
Table 2: In Vivo Dosing of Itacitinib in Mouse Models
| Model | Dose | Outcome |
| Cytokine Release Syndrome | 60 or 120 mg/kg | Significantly reduced serum levels of CRS-related cytokines.[10] |
| Hemophagocytic Lymphohistiocytosis | 120 mg/kg | Suppressed IFN-γ–induced STAT1 phosphorylation.[11] |
Experimental Protocols
Protocol 1: General Cell-Based Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Compound Addition: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assay: Perform a cell viability or cytotoxicity assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle control. Plot the normalized response against the log of the Itacitinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: STAT Phosphorylation Inhibition Assay
-
Cell Seeding and Starvation: Seed cells in a 96-well plate. Once adhered, you may need to serum-starve the cells for several hours to reduce basal STAT phosphorylation.
-
Inhibitor Pre-treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specific period (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
Cytokine Stimulation: Add a pre-determined concentration of a cytokine known to activate the JAK/STAT pathway (e.g., IL-6, IFN-γ) to all wells except the unstimulated negative control. Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Detection of Phospho-STAT: Use an appropriate method to detect the levels of phosphorylated STAT (p-STAT) and total STAT. This can be done by:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT and total STAT.
-
ELISA: Use a sandwich ELISA kit specific for p-STAT.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT.
-
-
Data Analysis: Quantify the p-STAT signal and normalize it to the total STAT signal. Plot the normalized p-STAT levels against the Itacitinib concentration to determine the IC50 for inhibition of STAT phosphorylation.
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected dose-response results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. This compound by Incyte for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of itacitinib, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
minimizing hematological side effects of Itacitinib adipate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Itacitinib adipate in in vivo experiments. The focus is on minimizing and managing hematological side effects.
Troubleshooting Guide: Managing Hematological Side Effects of this compound
This guide provides a structured approach to identifying and mitigating hematological adverse events during in vivo studies with this compound.
Issue 1: Unexplained Decrease in Hemoglobin and Hematocrit Levels (Anemia)
-
Initial Observation: A statistically significant decrease in hemoglobin and hematocrit levels is observed in the Itacitinib-treated group compared to the vehicle control group.
-
Potential Cause: Inhibition of the JAK1/STAT pathway can interfere with erythropoiesis. JAK/STAT signaling is crucial for the proliferation and differentiation of erythroid progenitor cells.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat complete blood counts (CBCs) on a fresh cohort of animals or at a different time point to confirm the initial observation.
-
Dose-Response Assessment: If not already part of the study design, conduct a dose-ranging study to determine if the anemia is dose-dependent. This can help identify a therapeutic window with acceptable hematological toxicity.
-
Temporal Monitoring: Increase the frequency of blood monitoring (e.g., weekly instead of bi-weekly) to understand the onset and progression of anemia. It has been noted with JAK inhibitors that anemia can be more pronounced in the initial weeks of treatment.[1]
-
Consider Rescue Strategies (for exploratory studies):
-
Co-administration of erythropoiesis-stimulating agents (ESAs). However, the efficacy of this approach in the context of JAK inhibitor-induced anemia has been suboptimal in some clinical settings.[2]
-
Supplementation with iron, vitamin B12, and folate to rule out nutritional deficiencies exacerbating the anemic state.
-
-
Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of the bone marrow and spleen to assess erythroid lineage cellularity and morphology.
-
Issue 2: Significant Reduction in Platelet Count (Thrombocytopenia)
-
Initial Observation: A marked decrease in platelet count is observed in animals treated with this compound.
-
Potential Cause: Similar to its effects on erythropoiesis, JAK1 inhibition can impact thrombopoiesis by interfering with the signaling of thrombopoietin (TPO) and other cytokines essential for megakaryocyte development and platelet production.
-
Troubleshooting Steps:
-
Verify Platelet Count: Ensure proper blood collection and handling techniques to avoid platelet clumping, which can lead to falsely low counts. Consider using an alternative anticoagulant if necessary.
-
Evaluate Dose and Duration: Assess if the thrombocytopenia is related to the dose of this compound administered. A dose-reduction or intermittent dosing schedule might be necessary.
-
Monitor for Bleeding: Closely observe the animals for any signs of spontaneous bleeding (e.g., petechiae, bruising, hematuria).
-
Assess Other Hematological Parameters: Evaluate for concurrent anemia or neutropenia, as myelosuppression can affect multiple cell lineages.
-
Bone Marrow Analysis: At necropsy, examine the bone marrow for the number and morphology of megakaryocytes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological side effects of this compound observed in vivo?
A1: Based on clinical trial data, the most frequently reported hematological side effects are anemia and thrombocytopenia. In a Phase 1 study, anemia was observed in 37.9% of patients, and thrombocytopenia was reported in 24.1% of patients.[3] Another Phase 3 trial reported thrombocytopenia in 34.9% of patients receiving itacitinib and anemia in 29.8%.[4]
Q2: How does the mechanism of action of this compound lead to these hematological effects?
A2: Itacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK/STAT signaling pathway is critical for the action of numerous cytokines and growth factors that regulate hematopoiesis, including erythropoietin and thrombopoietin.[5][6] By inhibiting JAK1, Itacitinib can disrupt the downstream signaling cascades necessary for the normal production of red blood cells and platelets.[5]
Q3: What preclinical models can be used to assess the hematological toxicity of this compound?
A3: Standard rodent models (mice and rats) are commonly used for preclinical toxicity studies. These models allow for serial blood sampling to monitor complete blood counts. For more specialized investigations, humanized mouse models engrafted with human hematopoietic stem cells can provide insights into the effects on human hematopoiesis.
Q4: Are there any strategies to proactively minimize hematological side effects in my in vivo experiments?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Conduct thorough dose-finding studies to identify the minimum effective dose with an acceptable safety margin for hematological parameters.
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., dosing every other day) that may maintain efficacy while allowing for recovery of hematopoietic function.
-
Supportive Care: Ensure animals have adequate nutrition and hydration. In some cases, supportive measures like transfusions could be considered in studies designed to evaluate rescue strategies, though this is not typical for standard toxicology assessments.
-
Combination Therapy: In a therapeutic context, combining Itacitinib with agents that have non-overlapping toxicities or that may even support hematopoiesis could be a future research direction.[7]
Q5: Should I be concerned about discontinuing this compound treatment abruptly in my animal models?
A5: For some JAK inhibitors, abrupt discontinuation can lead to a discontinuation syndrome.[8] While this is primarily a clinical observation, it is good practice in preclinical studies to consider a tapering schedule for drug withdrawal, especially after long-term administration, to avoid any potential rebound effects.[8]
Data Presentation
Table 1: Hematological Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Study of Itacitinib [3]
| Adverse Event | Itacitinib 200 mg (n=14) | Itacitinib 300 mg (n=15) | Total (N=29) |
| Anemia (All Grades) | 6 (42.9%) | 5 (33.3%) | 11 (37.9%) |
| Platelet Count Decreased | 4 (28.6%) | 4 (26.7%) | 8 (27.6%) |
| Thrombocytopenia | 3 (21.4%) | 4 (26.7%) | 7 (24.1%) |
Table 2: Hematological Adverse Events in the Phase 3 GRAVITAS-301 Study [4]
| Adverse Event | Itacitinib + Corticosteroids | Placebo + Corticosteroids |
| Thrombocytopenia | 34.9% | 34.7% |
| Anemia | 29.8% | 25.0% |
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in a Rodent Model
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (n=10 per group).
-
Dosing: Administer this compound or vehicle orally once daily for 28 days. The dose should be based on prior dose-range finding studies.
-
Blood Collection:
-
Collect baseline blood samples (0.5 mL) from the tail vein into EDTA-coated tubes before the first dose.
-
Collect blood samples weekly throughout the 28-day treatment period and at the end of a 14-day recovery period.
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for rodent blood.
-
Parameters to be measured include: hemoglobin, hematocrit, red blood cell (RBC) count, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), platelet count, and white blood cell (WBC) count with differential.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits JAK1, disrupting STAT signaling and subsequent gene expression essential for hematopoiesis.
Caption: Workflow for monitoring and managing hematological side effects of Itacitinib in preclinical studies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 5. droracle.ai [droracle.ai]
- 6. Managing anemia in patients with MF: Unmet needs and therapeutic options [mpn-hub.com]
- 7. Combination therapies in myelofibrosis: Latest considerations on toxicity management with JAK inhibitors [mpn-hub.com]
- 8. Managing and Mitigating Discontinuation Syndrome With Ruxolitinib and Other Novel JAK Inhibitors for Myelofibrosis [jhoponline.com]
Validation & Comparative
A Comparative Analysis of Itacitinib's JAK1 Selectivity Against Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase 1 (JAK1) selectivity of Itacitinib relative to other prominent JAK inhibitors. The information is presented to assist researchers in evaluating the biochemical and cellular potency and selectivity of these compounds. All quantitative data is summarized in clear, structured tables, and detailed methodologies for the key experiments cited are provided.
Quantitative Comparison of JAK Inhibitor Selectivity
The selectivity of a JAK inhibitor is a critical determinant of its biological effects and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Itacitinib and other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency. The data is compiled from various biochemical (enzymatic) assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio | TYK2/JAK1 Selectivity Ratio |
| Itacitinib | 2[1][2] | >40[1][2] | >200[1][2] | >200[2] | >20 | >100 | >100 |
| Ruxolitinib | 3.3[3][4] | 2.8[3][4] | 428[4] | 19[4] | 0.85 | 129.7 | 5.76 |
| Tofacitinib | 15.1[5] | 77.4[5] | 55.0[5] | 489[5] | 5.1 | 3.6 | 32.4 |
| Upadacitinib | 43[6] | 120[6][7] | 2300[6][7] | 4700[6][7] | 2.8 | 53.5 | 109.3 |
| Filgotinib | 10[8] | 28[8] | 810[8] | 116[8] | 2.8 | 81 | 11.6 |
| Baricitinib | 5.9[9] | 5.7[9] | >400[10] | 53[10] | 0.97 | >67.8 | 8.98 |
| Momelotinib | 11[11][12][13] | 18[11][12][13] | 155[11][12][13] | 17[11][12][13] | 1.64 | 14.1 | 1.55 |
| Peficitinib | 3.9 | 5.0[14] | 0.7[14] | 4.8[14] | 1.28 | 0.18 | 1.23 |
| Gandotinib | 24 | 3 | 60 | 44 | 0.125 | 2.5 | 1.83 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of JAK inhibitor selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for two key experimental approaches.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of purified JAK isoforms in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide).
-
Europium-labeled anti-phosphotyrosine antibody (Eu-PY20).
-
Streptavidin-XL665.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test inhibitors (serially diluted).
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant JAK enzyme and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each respective JAK enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, Eu-PY20 antibody, and Streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs), which is a downstream event of JAK activation.
Objective: To assess the cellular potency and selectivity of a JAK inhibitor by measuring the inhibition of specific cytokine-induced STAT phosphorylation pathways.
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
Cytokines (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Test inhibitors (serially diluted).
-
Fixation buffer (e.g., BD Cytofix).
-
Permeabilization buffer (e.g., BD Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test inhibitor or DMSO for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine at a predetermined optimal concentration for 15-30 minutes at 37°C. Leave an unstimulated control sample.
-
Fix the cells by adding fixation buffer immediately after stimulation and incubate for 10 minutes at 37°C.
-
Lyse red blood cells (if using whole blood) and wash the remaining cells.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
Wash the cells to remove the permeabilization buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, gating on specific cell populations (e.g., CD4+ T cells).
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population.
-
Plot the percentage of inhibition of the cytokine-induced pSTAT signal against the logarithm of the inhibitor concentration and determine the IC50 value.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, inflammation, and hematopoiesis.
Caption: The JAK-STAT signaling pathway.
The process begins with a cytokine binding to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites for STAT proteins by phosphorylating the receptor. Once recruited, the STATs themselves are phosphorylated by the JAKs. These phosphorylated STATs then detach from the receptor, form dimers, and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Itacitinib and other JAK inhibitors exert their effect by binding to the ATP-binding pocket of the JAKs, preventing their phosphorylation and subsequent activation, thus blocking the downstream signaling cascade.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Homogeneous time-resolved fluorescence assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Preclinical Showdown: Itacitinib Adipate vs. Tofacitinib in Arthritis Models
For researchers and drug development professionals, understanding the preclinical efficacy and mechanism of action of novel therapeutic agents is paramount. This guide provides a comparative analysis of two Janus kinase (JAK) inhibitors, itacitinib adipate and tofacitinib, in established rodent models of arthritis. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to offer an objective resource for evaluating these two compounds.
At a Glance: Key Efficacy Data in Arthritis Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of itacitinib and tofacitinib in adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons in the same experimental setting are not publicly available. Therefore, this comparison should be interpreted with consideration of the potential variability between different experimental protocols.
Table 1: Efficacy of Itacitinib in Rat Adjuvant-Induced Arthritis (AIA)
| Treatment Group | Dose (mg/kg, oral) | Paw Swelling Reduction (%) | Study Reference |
| Itacitinib | 3 | Significant | [1] |
| Itacitinib | 10 | Dose-dependent | [1] |
| Itacitinib | 30 | Dose-dependent | [1] |
Data from De Nagai et al. (2020) demonstrated a dose-dependent amelioration of symptoms and pathology in an established AIA model in rats.[1]
Table 2: Efficacy of Tofacitinib in Rodent Arthritis Models
| Arthritis Model | Animal | Treatment Group | Dose (mg/kg, oral) | Paw Swelling/Arthritis Score Reduction | Study Reference |
| Adjuvant-Induced Arthritis | Rat | Tofacitinib | 1 - 10 | Dose-related and significant attenuation | [2] |
| Adjuvant-Induced Arthritis | Rat | Tofacitinib | 2.5, 5, 7, 10 | Significant reduction in paw edema | [3] |
| Collagen-Induced Arthritis | Mouse | Tofacitinib | 30 | Prevention of increased paw thickness | [4] |
| Collagen-Induced Arthritis | Mouse | Tofacitinib | Not specified | Reduction in clinical score and paw swelling | [5] |
Multiple studies have demonstrated the efficacy of tofacitinib in both AIA and CIA models, showing significant reductions in clinical signs of arthritis.[2][3][4][5]
Mechanism of Action: A Tale of Two Selectivities
Both itacitinib and tofacitinib exert their anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines implicated in the pathogenesis of arthritis. However, their selectivity for different JAK isoforms distinguishes their mechanisms of action.
Table 3: Kinase Inhibitory Profile (IC50 values)
| Kinase | Itacitinib (nM) | Tofacitinib (nM) |
| JAK1 | 2.9 | 112 |
| JAK2 | 31.6 | 20 |
| JAK3 | >4000 | 1 |
| TYK2 | 40.5 | - |
Itacitinib is a highly selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.[1][6]
This difference in selectivity is visualized in the following signaling pathway diagrams.
Figure 1: Generalized JAK-STAT Signaling Pathway.
References
- 1. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Itacitinib Target Engagement In Vivo
Itacitinib (also known as INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways that regulate immune and inflammatory responses.[1][2][3] For researchers and drug developers, confirming that Itacitinib is engaging its intended target, JAK1, within a living system (in vivo) is a crucial step. This process, known as target engagement validation, provides essential pharmacokinetic/pharmacodynamic (PK/PD) data, helps determine effective dosing, and builds confidence in the mechanism of action.
This guide compares the primary methodologies for validating Itacitinib's in vivo target engagement, presenting the experimental data considerations, detailed protocols for key assays, and visual aids to clarify complex processes.
Mechanism of Action: The JAK/STAT Pathway
Itacitinib exerts its effect by inhibiting the JAK/STAT signaling pathway.[2] Understanding this pathway is fundamental to selecting appropriate validation methods. When a cytokine (e.g., Interleukin-6, IL-6) binds to its receptor on the cell surface, it activates associated JAKs. JAK1, upon activation, phosphorylates itself and the cytokine receptor. This creates a docking site for Signal Transducer and Activator of Transcription (STAT) proteins. JAK1 then phosphorylates the STAT proteins (such as STAT3), causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes. Itacitinib selectively binds to JAK1, preventing this phosphorylation cascade.
Fig. 1: Itacitinib's Mechanism of Action
Comparison of In Vivo Target Engagement Methods
The most effective methods for validating Itacitinib's target engagement focus on measuring the direct downstream consequences of JAK1 inhibition. The primary approaches include the analysis of STAT phosphorylation, quantification of cytokine levels, and measurement of target gene expression.
| Method | Biomarker Measured | Sample Matrix | Key Quantitative Readout | Pros | Cons |
| Phospho-Flow Cytometry | Phosphorylated STAT3 (pSTAT3) or pSTAT5 in specific immune cell subsets.[4] | Whole Blood, PBMCs, Tissue Dissociates | % Inhibition of pSTAT signaling, IC50 | Highly specific, direct measure of target inhibition; single-cell resolution; multiplexing capable.[4] | Requires rapid sample processing; technically complex; specialized equipment needed. |
| Western Blot / Immunoassay | Total and Phosphorylated STAT3 in tissue lysates.[5] | Tumor or Inflamed Tissue | Ratio of pSTAT3 to total STAT3 | Direct analysis in the tissue of interest; good for preclinical models.[6][7] | Invasive (requires biopsy); lower throughput; less quantitative than flow cytometry. |
| ELISA / Multiplex Immunoassay | Pro-inflammatory cytokines (e.g., IL-6, IFN-γ) modulated by JAK/STAT.[8] | Plasma, Serum, Tissue Lavage Fluid | Concentration (pg/mL or ng/mL) of cytokines | High throughput; commercially available kits; less invasive (blood draw). | Indirect measure of target engagement; cytokine levels can be influenced by other pathways. |
| qPCR / RNA-Seq | mRNA levels of JAK/STAT target genes (e.g., SOCS3, IRF1).[9][10] | Tissues, Isolated Cells | Fold change in gene expression | High sensitivity; can provide a broader view of pathway modulation. | Indirect and delayed readout compared to pSTAT; can be influenced by other transcriptional regulators. |
Key Experimental Methodologies
Phospho-Flow Cytometry for pSTAT3 Inhibition
This is considered the gold standard for assessing target engagement for JAK inhibitors. The assay measures the ability of Itacitinib to block cytokine-induced STAT phosphorylation in specific immune cell populations within a whole blood sample.[4][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib Adipate Demonstrates Significant Efficacy Over Placebo in Preclinical Graft-versus-Host Disease Models
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data reveal that itacitinib adipate, a selective JAK1 inhibitor, significantly improves survival and reduces the severity of graft-versus-host disease (GVHD) in mouse models when compared to placebo. These findings offer a strong rationale for the continued investigation of itacitinib as a potential therapeutic agent for this serious complication of allogeneic hematopoietic stem cell transplantation.
This guide provides a comprehensive comparison of this compound versus placebo in controlled preclinical GVHD trials, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Quantitative Data Summary
The efficacy of this compound was evaluated in two distinct preclinical mouse models of GVHD: a xenogeneic model and a major histocompatibility complex (MHC)-mismatched allogeneic model. The data consistently demonstrates the superiority of itacitinib over placebo in mitigating GVHD-associated morbidity and mortality.
Table 1: Efficacy of Itacitinib in a Xenogeneic GVHD Model
| Parameter | Itacitinib-Treated | Placebo (Methylcellulose) | p-value |
| Median Survival | 45 days | 33 days | < 0.001[1][2] |
| GVHD Score | Lower than placebo | Higher than itacitinib | - |
| Body Weight Loss | Lower than placebo | Higher than itacitinib | - |
| Absolute Human CD4+ T-cell count (Day 21) | Lower than placebo | Higher than itacitinib | - |
| Absolute Human CD8+ T-cell count (Day 14, 21, 28) | Lower than placebo | Higher than itacitinib | - |
| Human Regulatory T-cell (Treg) Frequency (Day 21, 28) | Higher than placebo | Lower than itacitinib | - |
Data from Courtois J, et al. Bone Marrow Transplant. 2021.
Table 2: Efficacy of Itacitinib in an MHC-Mismatched Acute GVHD Model
| Parameter | Itacitinib-Treated | Placebo (Vehicle) |
| Body Weight Loss | Ameliorated | Not ameliorated |
| GVHD Scores | Improved | Not improved |
| Inflammatory Cytokines (IFN-γ, TNF-α, IL-6, IL-13, IL-1β) | Reduced levels | Elevated levels |
| Donor Engraftment | Not significantly impacted | Not significantly impacted |
Data from Juvekar A, et al. Blood. 2018;132(Suppl 1):2106.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Xenogeneic GVHD Model
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used.[2]
-
GVHD Induction: Xenogeneic GVHD was induced by the intravenous injection of 20 x 106 human peripheral blood mononuclear cells (hPBMCs) into NSG mice on day 0.[1][2]
-
Treatment: Itacitinib (3 mg, ≈120 mg/kg) or methylcellulose (placebo) was administered by oral gavage twice daily from day -3 to day 28.[1][2]
-
Monitoring: Mice were monitored for survival, GVHD score (based on weight loss, posture, activity, fur texture, and skin integrity), and body weight.[1]
-
Immunophenotyping: Human T-cell engraftment and T-cell subtypes in the peripheral blood were monitored on days 14, 21, and 28 post-transplantation via flow cytometry.[1][2]
MHC-Mismatched Acute GVHD Model
-
Animal Model: BALB/c (H-2Kd) recipient mice and C57BL/6 (H-2Kb) donor mice were used to create an MHC-mismatched model.
-
GVHD Induction: BALB/c mice received an intravenous injection of a combination of splenocytes and T-cell depleted bone marrow cells from C57BL/6 donor mice.[3]
-
Treatment: Animals were dosed orally with either a vehicle (placebo) or itacitinib (60 mg/kg or 120 mg/kg twice daily) in both prophylactic (from day -3) and therapeutic (from day 14) regimens.[3]
-
Monitoring: GvHD clinical scores and body weight were assessed using standard methods.[3]
-
Engraftment Analysis: The proportion of donor and host leukocytes (CD45+, H-2Kb, and H-2Kd) was analyzed to determine engraftment.[3]
-
Cytokine Analysis: Inflammatory cytokine profiles in blood and colon were quantified by multiplex analysis.[3]
Visualizations
Signaling Pathway
The Janus kinase (JAK) signaling pathway plays a crucial role in the pathophysiology of GVHD. Itacitinib selectively inhibits JAK1, thereby disrupting the signaling of pro-inflammatory cytokines.
Caption: Itacitinib selectively inhibits JAK1, blocking pro-inflammatory cytokine signaling.
Experimental Workflow
The following diagram illustrates the typical workflow of a preclinical GVHD study comparing itacitinib to a placebo.
Caption: Workflow of preclinical GVHD studies comparing itacitinib to placebo.
References
Assessing the Cross-Reactivity of Itacitinib Adipate with Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Itacitinib adipate, an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1), has demonstrated potential in the treatment of various inflammatory and neoplastic conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific inhibition of JAK1, a key mediator in the signaling of multiple cytokines involved in immune responses.[2][4] This guide provides an objective comparison of Itacitinib's kinase selectivity profile, supported by available experimental data, to aid researchers in assessing its cross-reactivity with other kinases.
Kinase Inhibition Profile of Itacitinib
Itacitinib has been characterized as a potent and selective inhibitor of JAK1. In vitro studies have consistently shown its high affinity for JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2.
Comparison with Other JAK Kinases
The selectivity of Itacitinib for JAK1 is a critical attribute, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. For instance, inhibition of JAK2 is associated with hematological adverse events, while JAK3 inhibition can lead to immunosuppression.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Itacitinib against the four human JAK family kinases, providing a quantitative measure of its selectivity. For comparative context, IC50 values for other well-known JAK inhibitors are also presented.
| Kinase Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Itacitinib | 2 | 63 | >2000 | 795 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Itacitinib demonstrates a greater than 30-fold selectivity for JAK1 over JAK2 and is significantly less potent against JAK3 and TYK2.[1] This profile suggests a reduced potential for off-target effects associated with the inhibition of other JAK family members.
Broader Kinase Cross-Reactivity
While the selectivity of Itacitinib within the JAK family is well-documented, a comprehensive screening against a broad panel of unrelated kinases (kinome scan) is not publicly available in the reviewed literature. Such data would provide a more complete picture of Itacitinib's cross-reactivity and potential off-target activities. Biochemical and cellular profiling studies have confirmed Itacitinib to be a potent JAK1 inhibitor with large fold-selectivity margins over unrelated kinases, though specific data on the screened kinases were not provided.
Signaling Pathway and Experimental Workflow
To understand the context of Itacitinib's activity, it is essential to visualize its place in the canonical JAK/STAT signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of Itacitinib against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or unlabeled for detection methods like ADP-Glo™
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound, serially diluted
-
96-well or 384-well assay plates
-
Filter plates or beads for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the assay plate, add the recombinant kinase, the kinase-specific peptide substrate, and the Itacitinib dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near its Michaelis-Menten constant (Km) for each kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays, a luminescence or fluorescence signal is measured.
-
Calculate the percentage of kinase inhibition for each Itacitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular Phospho-STAT Inhibition Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of a compound's activity.
Objective: To determine the functional potency of Itacitinib in inhibiting JAK1-mediated signaling in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine appropriate for stimulating the desired JAK/STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
This compound, serially diluted
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells) and phosphorylated STAT (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture and prepare the cells for the assay. If using primary cells, they may require a period of cytokine starvation.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells immediately with fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with permeabilization buffer to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and the target phospho-STAT.
-
Wash the cells to remove unbound antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by gating on the cell population of interest (e.g., CD3+ T-cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each Itacitinib concentration relative to the cytokine-stimulated control without the inhibitor.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
The available data robustly support the classification of this compound as a potent and selective JAK1 inhibitor with significant selectivity over other JAK family members. This selectivity profile is a key differentiator and suggests a favorable therapeutic window with a reduced risk of off-target effects commonly associated with less selective JAK inhibitors. While a publicly available, comprehensive kinome scan to definitively assess cross-reactivity against a wider range of kinases is currently lacking, the existing evidence points towards a high degree of selectivity for JAK1. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings in their own experimental systems. Further studies, including broad kinase panel screening, would be valuable to fully delineate the cross-reactivity profile of Itacitinib and further solidify its standing as a highly selective JAK1 inhibitor.
References
- 1. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the performance of several selective Janus kinase 1 (JAK1) inhibitors. The following analysis is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to JAK1 Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction initiated by a wide array of cytokines, growth factors, and hormones, which are pivotal in immunity, inflammation, and hematopoiesis. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling mechanism for these receptors.[1]
Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases. By specifically targeting JAK1, it is hypothesized that the therapeutic benefits of modulating pro-inflammatory cytokine signaling can be achieved while minimizing off-target effects associated with the inhibition of other JAK family members. For instance, JAK2 is critically involved in erythropoiesis, and its inhibition can lead to anemia, while JAK3 is crucial for lymphocyte development and function, and its inhibition can result in immunosuppression.[2] This guide focuses on a head-to-head in vitro comparison of several prominent selective JAK1 inhibitors: upadacitinib, filgotinib, baricitinib, and tofacitinib.
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor induces a conformational change, bringing the associated JAKs into close proximity, leading to their trans-activation through reciprocal phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[3][4]
Quantitative Comparison of In Vitro Potency and Selectivity
The in vitro potency of JAK inhibitors is typically assessed through enzymatic and cellular assays. Enzymatic assays measure the direct inhibition of the kinase activity of isolated JAK enzymes, while cellular assays evaluate the inhibitor's effect on JAK-mediated signaling pathways within a cellular context. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| Upadacitinib | 43[1][5] | 120[1][5] | 2300[1][5] | 4700[1][5] | Enzymatic Assay[1][5] |
| Filgotinib | 10[6] | 28[6] | 810[6] | 116[6] | Enzymatic Assay[6] |
| Baricitinib | 5.9[7][8] | 5.7[7][8] | >400[8] | 53[8] | Enzymatic Assay[7][8] |
| Tofacitinib | 3.2[8] | 4.1[8] | 1.6[8] | 34[8] | Enzymatic Assay[8] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are generalized protocols for the key experiments cited in the comparison of selective JAK1 inhibitors.
Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
General Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Adenosine triphosphate (ATP).
-
Test compound (JAK inhibitor) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
The JAK enzyme and the peptide substrate are pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often set at or near the Michaelis constant (Km) for each enzyme to ensure competitive inhibition can be accurately measured.[9]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]
-
The reaction is terminated, and the amount of product (e.g., phosphorylated peptide or ADP) is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of an inhibitor's potency and selectivity.[11][12]
Objective: To determine the IC50 value of a test compound for the inhibition of a specific JAK-dependent signaling pathway in cells.
General Protocol:
-
Reagents and Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from healthy donors.[11][12]
-
Cytokines to stimulate specific JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2).
-
Test compound (JAK inhibitor) at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorescently labeled antibodies against specific phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Cells (whole blood or PBMCs) are pre-incubated with a range of concentrations of the JAK inhibitor for a specified time (e.g., 1 hour).[11]
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Following stimulation, the cells are fixed and permeabilized to allow intracellular antibody staining.
-
The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the relevant STAT protein.
-
The level of STAT phosphorylation is quantified by flow cytometry.
-
The IC50 value is determined by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a selective JAK1 inhibitor.
Conclusion
The in vitro data compiled in this guide demonstrates that upadacitinib, filgotinib, baricitinib, and tofacitinib exhibit distinct selectivity profiles against the JAK family of kinases. While all are potent inhibitors of JAK1, their relative potencies against JAK2, JAK3, and TYK2 differ significantly. These differences in selectivity, as determined by enzymatic and cellular assays, are critical for understanding their potential therapeutic windows and safety profiles. Researchers and drug developers should consider these in vitro characteristics in the context of their specific research goals and the desired pharmacological profile for a given therapeutic indication. The provided experimental protocols offer a foundational understanding of the methodologies used to generate these comparative data.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 6. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Itacitinib Adipate vs. Baricitinib in Inflammatory Bowel Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of itacitinib adipate and baricitinib, two Janus kinase (JAK) inhibitors, in preclinical models of inflammatory bowel disease (IBD). This document summarizes available experimental data, details methodologies, and visualizes key pathways to inform future research and development.
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The JAK-STAT signaling pathway plays a crucial role in mediating the inflammatory response in IBD. Consequently, JAK inhibitors have emerged as a promising therapeutic class. This guide focuses on a preclinical comparison of this compound, a selective JAK1 inhibitor, and baricitinib, which inhibits both JAK1 and JAK2.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both itacitinib and baricitinib exert their effects by inhibiting members of the Janus kinase family, thereby interfering with the downstream signaling of various pro-inflammatory cytokines. However, their selectivity for different JAK isoforms distinguishes their mechanisms.
This compound is a potent and selective inhibitor of JAK1.[1] By targeting JAK1, itacitinib can modulate the signaling of multiple cytokines implicated in IBD pathogenesis.
Baricitinib is an inhibitor of both JAK1 and JAK2.[2] This dual inhibition affects a broad range of cytokine signaling pathways involved in inflammation and immune cell function.
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of intervention for itacitinib and baricitinib.
Preclinical Efficacy in IBD Models
This compound in TNBS-Induced and IL-10 Knockout Colitis Models
A key preclinical study demonstrated that itacitinib effectively delayed disease onset, reduced the severity of symptoms, and accelerated recovery in three distinct mouse models of IBD.[1] In the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, both oral and intracolonic administration of itacitinib significantly reduced disease severity.[3] Furthermore, in the interleukin-10 (IL-10) knockout mouse model, which spontaneously develops colitis, prophylactic treatment with itacitinib was highly effective in preventing clinical symptoms and colon histopathology.
| Parameter | This compound Treatment | Reference |
| IBD Model | TNBS-induced colitis, IL-10 knockout | [1] |
| Efficacy | Delayed disease onset, reduced symptom severity, accelerated recovery. | [1] |
| Significantly reduced disease severity (oral and intracolonic administration). | [3] | |
| Prophylactic treatment prevented clinical symptoms and colon histopathology. |
Baricitinib in DSS-Induced Colitis Model
In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of baricitinib demonstrated significant therapeutic effects.[2] Treatment with baricitinib led to a significant reduction in body weight loss, a lower disease activity index (DAI), and an increase in colon length compared to the DSS-only group. Furthermore, baricitinib treatment resulted in a significant decrease in the levels of pro-inflammatory cytokines IL-6, IFN-γ, and IL-17A.[2]
| Parameter | Vehicle (DSS) | Baricitinib (DSS) | Reference |
| IBD Model | DSS-induced colitis | DSS-induced colitis | [2] |
| Relative Body Weight | Significant decrease | Significantly attenuated decrease | [2] |
| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | [2] |
| Colon Length | Significantly shortened | Significantly preserved | [2] |
| IL-6 Levels | Elevated | Significantly decreased | [2] |
| IFN-γ Levels | Elevated | Significantly decreased | [2] |
| IL-17A Levels | Elevated | Significantly decreased | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
TNBS-Induced Colitis Model
The TNBS-induced colitis model is a widely used experimental model that mimics some aspects of Crohn's disease.[4]
A solution of TNBS in ethanol is administered intrarectally to anesthetized mice.[4] The ethanol serves to disrupt the mucosal barrier, allowing the TNBS to haptenize colonic proteins and induce a T-cell-mediated immune response.[5] Treatment with the investigational drug can be initiated before or after the induction of colitis. Clinical parameters such as body weight, stool consistency, and the presence of blood are monitored daily. At the end of the study, animals are sacrificed, and colonic tissue is collected for histological and biochemical analysis.[6]
DSS-Induced Colitis Model
The DSS-induced colitis model is a well-established model that resembles human ulcerative colitis.[7]
IL-10 Knockout Mouse Model
The IL-10 knockout mouse is a genetic model that spontaneously develops chronic enterocolitis, sharing features with human Crohn's disease.[11][12]
Summary and Future Directions
The available preclinical data suggests that both this compound and baricitinib show promise in mitigating inflammation in experimental models of IBD. Itacitinib, with its selective JAK1 inhibition, has demonstrated efficacy in both chemically induced and genetic models of colitis. Baricitinib, a JAK1/2 inhibitor, has shown significant therapeutic effects in the DSS-induced colitis model, a model that mimics ulcerative colitis.
A direct, head-to-head comparison of these two agents in the same IBD model would be invaluable to delineate their comparative efficacy and to better understand the roles of selective JAK1 versus dual JAK1/2 inhibition in the context of IBD. Future studies should aim to include a comprehensive panel of endpoints, including detailed histological scoring, a broad range of cytokine and chemokine measurements, and assessment of immune cell infiltration in the gut. Such studies will be instrumental in guiding the clinical development and potential positioning of these and other JAK inhibitors for the treatment of IBD.
References
- 1. Preclinical characterization of itacitinib (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. Research SOP: Important points for TNBS Induced Colitis Model in Mouse [researchsop.com]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socmucimm.org [socmucimm.org]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. IL-10 Knockout Model of Chronic Colitis - epistem [epistem.co.uk]
- 12. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib in Acute GVHD: An Analysis of Phase 3 Data from the GRAVITAS-301 Trial
A Comparative Guide for Researchers and Drug Development Professionals
Acute graft-versus-host disease (aGVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] While corticosteroids are the standard first-line therapy, a substantial portion of patients either do not respond or become refractory, leading to poor outcomes.[2][3] This has spurred the development of novel therapeutic agents targeting key pathways in aGVHD pathophysiology. Itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, was investigated for the first-line treatment of aGVHD in the Phase 3 GRAVITAS-301 trial.[1][4] This guide provides a detailed analysis of the trial's findings, a comparison with an alternative JAK inhibitor, ruxolitinib, and a comprehensive overview of the experimental protocols.
Comparative Efficacy of Itacitinib
The GRAVITAS-301 trial evaluated the efficacy of itacitinib in combination with corticosteroids compared to placebo plus corticosteroids in patients with treatment-naïve aGVHD.[1][5] The primary endpoint was the overall response rate (ORR) at Day 28. While the addition of itacitinib to corticosteroids resulted in a numerically higher ORR, the difference was not statistically significant.[5][6]
For comparison, the REACH2 trial evaluated the efficacy of ruxolitinib, a JAK1/2 inhibitor, in steroid-refractory aGVHD.[7] It is important to note the different patient populations in these trials (treatment-naïve vs. steroid-refractory).
Table 1: Efficacy of Itacitinib in Treatment-Naïve aGVHD (GRAVITAS-301)
| Endpoint | Itacitinib + Corticosteroids (n=219) | Placebo + Corticosteroids (n=220) | p-value |
| Overall Response Rate (ORR) at Day 28 | 74.0%[5][6] | 66.4%[5][6] | 0.08[5][6] |
| - Complete Response (CR) | 53%[1] | 40%[1] | |
| Non-Relapse Mortality (NRM) at Month 6 | No significant difference observed[5][6] | No significant difference observed[5][6] | |
| Duration of Response | Not reported as statistically significant | Not reported as statistically significant |
Table 2: Efficacy of Ruxolitinib in Steroid-Refractory aGVHD (REACH2)
| Endpoint | Ruxolitinib (n=154) | Best Available Therapy (BAT) (n=155) | p-value |
| Overall Response Rate (ORR) at Day 28 | 62% | 39% | <0.001 |
| Durable ORR at Day 56 | 40% | 22% | <0.001 |
| Median Failure-Free Survival | 5.0 months | 1.0 month | |
| Median Overall Survival | 11.1 months | 6.5 months |
Safety Profile
The safety profile of itacitinib in the GRAVITAS-301 trial was generally consistent with previous studies. The most common adverse events were hematological.[5][6]
Table 3: Common Adverse Events (Grade ≥3) in GRAVITAS-301
| Adverse Event | Itacitinib + Corticosteroids (n=215) | Placebo + Corticosteroids (n=216) |
| Thrombocytopenia | 36%[1] | 31%[1] |
| Neutropenia | 23%[1] | 21%[1] |
| Anemia | 20%[1] | 12%[1] |
| Hyperglycemia | 12%[1] | 13%[1] |
Treatment-related deaths were reported in 1% of patients in the itacitinib group and 2% in the placebo group.[1]
Experimental Protocols
GRAVITAS-301 Trial Methodology
The GRAVITAS-301 study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[1]
Patient Population:
-
Eligible patients were 18 years of age or older.[1]
-
Had to have received an allogeneic hematopoietic stem cell transplant for a hematological malignancy.[1]
-
Developed Grade II-IV aGVHD.[1]
-
Had received no more than two days of systemic corticosteroids for aGVHD.[1]
Treatment Regimen:
-
Patients were randomized in a 1:1 ratio to receive either:
-
Corticosteroid treatment typically consisted of methylprednisolone (or equivalent) at a starting dose of 2 mg/kg per day.
Endpoints:
-
Primary Endpoint: Overall response rate (ORR) at Day 28, defined as the proportion of patients achieving a complete response (CR), very good partial response (VGPR), or partial response (PR).[1][6]
-
Key Secondary Endpoint: Non-relapse mortality (NRM) at Month 6.[6]
-
Other secondary endpoints included duration of response.[6]
Signaling Pathway and Experimental Workflow
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib in Steroid-Refractory Acute GVHD: Final Analysis From the REACH2 Trial - The ASCO Post [ascopost.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Itacitinib in Acute Graft-versus-Host Disease: A Comparative Analysis of Efficacy in Steroid-Naive and Steroid-Refractory Patients
For researchers and drug development professionals, this guide provides a comparative analysis of the efficacy of itacitinib adipate in treating acute graft-versus-host disease (aGVHD) in two distinct patient populations: those who are steroid-naive and those who are steroid-refractory. This document summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant biological pathways and study designs.
Executive Summary
Itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has been investigated for the treatment of acute graft-versus-host disease (aGVHD), a life-threatening complication of allogeneic hematopoietic cell transplantation. Clinical trial results have shown differing outcomes when comparing its use in patients who have not yet received steroids (steroid-naive) versus those whose disease has not responded to steroid treatment (steroid-refractory). While itacitinib did not demonstrate a statistically significant improvement in overall response rates in a large phase 3 trial for steroid-naive patients when combined with corticosteroids, earlier phase studies have suggested potential efficacy as a monotherapy in low-risk patients and have shown promising response rates in the steroid-refractory setting. This guide synthesizes the available data to provide a clear comparison for the scientific community.
Data Presentation: Efficacy of Itacitinib in aGVHD
The following table summarizes the key efficacy data from clinical trials of itacitinib in steroid-naive and steroid-refractory aGVHD patients.
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) at Day 28 | Complete Response (CR) Rate | Key Findings |
| GRAVITAS-301 (Phase 3) [1][2] | Steroid-Naive aGVHD | Itacitinib + Corticosteroids vs. Placebo + Corticosteroids | 74.0% vs. 66.4% (p=0.08) | Not Reported | Did not meet primary endpoint of statistically significant improvement in ORR. No difference in non-relapse mortality at 6 months. |
| Phase 2 (NCT03846479) [3][4] | Low-Risk, Steroid-Naive aGVHD | Itacitinib Monotherapy vs. Systemic Corticosteroids (contemporaneous cohort) | 89% vs. 86% | Not Reported | Comparable ORR to corticosteroids with a faster response time and fewer serious infections. |
| Phase 1 (NCT02614612) [5][6][7] | Steroid-Naive and Steroid-Refractory aGVHD | Itacitinib + Corticosteroids | 75.0% (Steroid-Naive) | Not Reported | Demonstrated encouraging preliminary efficacy in both patient populations. |
| Phase 1 [8] | Steroid-Refractory aGVHD | Itacitinib + Corticosteroids | 70.6% | 30% | Showed promising response rates in a difficult-to-treat population. |
Experimental Protocols
GRAVITAS-301 (Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled pivotal Phase 3 study.
-
Patient Population: Patients with treatment-naive acute GVHD.
-
Intervention: Patients were randomized to receive either itacitinib or placebo, in combination with corticosteroids.
-
Primary Endpoint: Overall response rate (ORR) at Day 28, defined as the proportion of subjects demonstrating a complete response, very good partial response, or partial response.
-
Key Secondary Endpoint: Non-relapse mortality at Month 6.
Phase 2 Monotherapy Trial (NCT03846479)
-
Study Design: A multicenter, phase 2 trial comparing outcomes to a contemporaneous, matched control cohort.[3]
-
Patient Population: 70 patients with low-risk aGVHD.[3]
-
Intervention: Patients received itacitinib 200 mg daily for 28 days. Responders could receive a second 28-day cycle.[3]
-
Control: 140 matched control patients treated with systemic corticosteroids.[3]
-
Primary Endpoints: Objective response rate at day 28 and incidence of serious infections.[4]
Phase 1 Trial (NCT02614612)
-
Patient Population: Patients aged ≥18 years with grade IIB to IVD aGVHD, including both steroid-naive and steroid-refractory cases.[5][6]
-
Intervention: Patients were randomized 1:1 to receive itacitinib 200 mg or 300 mg once daily in combination with corticosteroids.[5][6]
-
Secondary Endpoint: Day 28 overall response rate (ORR).[5][6]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of itacitinib and a typical clinical trial workflow for its evaluation in aGVHD.
Caption: Mechanism of action of Itacitinib in the JAK/STAT signaling pathway.
Caption: Generalized workflow of a randomized clinical trial for aGVHD.
Discussion and Conclusion
The clinical development of itacitinib for aGVHD highlights the complexities of targeting inflammatory pathways in different patient contexts. In the steroid-naive population, the addition of itacitinib to standard corticosteroid therapy did not result in a statistically significant improvement in the primary endpoint of ORR at Day 28 in the pivotal GRAVITAS-301 trial.[1][2] This suggests that for a broad population of patients with newly diagnosed aGVHD, the combination therapy may not offer a substantial benefit over corticosteroids alone. However, a phase 2 study of itacitinib monotherapy in a selected population of low-risk steroid-naive aGVHD patients showed promising results, with response rates comparable to corticosteroids but with a faster onset of action and a better safety profile, particularly concerning infections.[3][4] This indicates a potential niche for itacitinib as a first-line agent in a more defined, lower-risk patient group.
Conversely, in the steroid-refractory setting, a population with a high unmet medical need, early phase data for itacitinib have been more encouraging. A phase 1 trial demonstrated a Day 28 ORR of 70.6% in these patients.[5][6][7][8] This suggests that itacitinib could be a valuable therapeutic option for patients who have failed initial steroid treatment. The mechanism of action, inhibiting the JAK1-mediated signaling of pro-inflammatory cytokines, is thought to be particularly relevant in the established and persistent inflammation characteristic of steroid-refractory disease.[9][10][11]
References
- 1. Incyte Announces Results of Phase 3 Study of Itacitinib in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Effective treatment of low-risk acute GVHD with itacitinib monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itacitinib Potentially Superior to Corticosteroids in GVHD | Docwire News [docwirenews.com]
- 5. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. dovepress.com [dovepress.com]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of Itacitinib Adipate and Other JAK Inhibitors for Myelofibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis, a chronic myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway's central role in the pathogenesis of myelofibrosis has led to the development of several targeted inhibitors. This guide provides a comprehensive comparison of itacitinib adipate against other prominent JAK inhibitors—ruxolitinib, fedratinib, pacritinib, and momelotinib—to inform preclinical and clinical research strategies.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a critical regulator of hematopoiesis and immune responses. In myelofibrosis, dysregulation of this pathway, often due to mutations in JAK2, CALR, or MPL, leads to uncontrolled cell proliferation and the production of inflammatory cytokines.[1] JAK inhibitors function by competing with ATP for the kinase domain of JAK proteins, thereby blocking downstream signaling.
Itacitinib is a selective inhibitor of JAK1.[2] This selectivity is hypothesized to offer a distinct therapeutic window, potentially mitigating some of the hematological side effects associated with broader JAK2 inhibition. Other inhibitors have varying selectivity profiles: ruxolitinib inhibits both JAK1 and JAK2, fedratinib is a selective JAK2 inhibitor, pacritinib targets JAK2 and FLT3, and momelotinib inhibits JAK1, JAK2, and ACVR1.[3][4][5][6]
Comparative Efficacy of JAK Inhibitors
The primary endpoints in clinical trials for myelofibrosis are typically the reduction in spleen volume and the improvement in total symptom score. The following tables summarize the key efficacy data from major clinical trials of itacitinib and other JAK inhibitors.
Spleen Volume Reduction (SVR)
A reduction of ≥35% in spleen volume from baseline (SVR35) is a standard measure of efficacy in myelofibrosis clinical trials.
| Drug | Trial | Patient Population | N | % Achieving SVR35 at Week 24 |
| Itacitinib | Phase 2 | Ruxolitinib-pretreated | 10 | -3.0% (mean change) |
| Ruxolitinib | COMFORT-I | JAK inhibitor-naïve | 155 | 41.9%[7] |
| Fedratinib | JAKARTA-2 | Ruxolitinib-resistant/intolerant | 97 | 30% |
| Pacritinib | PERSIST-2 | Thrombocytopenia (platelet count ≤100 x 10⁹/L) | 74 | 22% |
| Momelotinib | MOMENTUM | Symptomatic & Anemic, Ruxolitinib-pretreated | 130 | 23% |
Total Symptom Score (TSS) Improvement
A ≥50% reduction in the Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score (TSS50) is a key secondary endpoint, reflecting an improvement in the patient's quality of life.
| Drug | Trial | Patient Population | N | % Achieving TSS50 at Week 24 |
| Itacitinib | Phase 2 | Ruxolitinib-pretreated | - | Data not available |
| Ruxolitinib | COMFORT-I | JAK inhibitor-naïve | 155 | 45.9%[7] |
| Fedratinib | JAKARTA-2 | Ruxolitinib-resistant/intolerant | 97 | 27%[8] |
| Pacritinib | PERSIST-2 | Thrombocytopenia (platelet count ≤100 x 10⁹/L) | 74 | 32% |
| Momelotinib | MOMENTUM | Symptomatic & Anemic, Ruxolitinib-pretreated | 130 | 24.6%[9] |
Comparative Safety Profiles
The safety and tolerability of JAK inhibitors are critical considerations in their clinical development and use. The most common adverse events are summarized below.
| Drug | Trial | Common Grade ≥3 Adverse Events |
| Itacitinib | Phase 2 | Anemia (26%), Thrombocytopenia (22%), Fatigue (13%), Diarrhea (9%)[10] |
| Ruxolitinib | COMFORT-I | Thrombocytopenia, Anemia, Neutropenia[1] |
| Fedratinib | JAKARTA-2 | Anemia (38%), Thrombocytopenia (22%)[11] |
| Pacritinib | PERSIST-2 | Thrombocytopenia (32%), Anemia (22%) |
| Momelotinib | MOMENTUM | Thrombocytopenia, Anemia, Diarrhea, Nausea |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the protocols for key clinical trials.
Spleen Volume Assessment
Spleen volume is typically assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and specified follow-up time points (e.g., week 24). An independent, blinded central radiology review is often employed to ensure consistency and objectivity in measurements. The percentage change from baseline is calculated to determine the Spleen Volume Reduction (SVR).
Total Symptom Score (TSS) Assessment
The Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 is a patient-reported outcome measure used to assess the severity of seven key symptoms: fatigue, night sweats, itching, abdominal discomfort, pain under the left ribs, early satiety, and bone pain.[12] Patients rate the severity of each symptom on a scale from 0 (absent) to 10 (worst imaginable).[12] The TSS is the sum of the scores for each of the seven symptoms.[12]
Conclusion
The landscape of JAK inhibitors for myelofibrosis is evolving, with several agents demonstrating clinical benefit. Itacitinib, with its selective JAK1 inhibition, presents a potentially differentiated profile, although further late-phase clinical trial data are needed to fully establish its efficacy and safety relative to other approved and investigational agents. Ruxolitinib remains a standard of care for JAK inhibitor-naïve patients, while fedratinib, pacritinib, and momelotinib offer important options for patients who are resistant to, intolerant of, or have specific clinical characteristics such as thrombocytopenia or anemia. The choice of a JAK inhibitor for research and development should be guided by a thorough understanding of their distinct mechanisms of action, efficacy in specific patient populations, and safety profiles. The detailed experimental protocols from pivotal trials provide a framework for designing future studies to further refine the treatment of myelofibrosis.
References
- 1. COMFORT-I trial [ruxreprints.com]
- 2. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Momelotinib: Update On MOMENTUM Trial Dr. Gerds ASH 2022 - OncologyTube [oncologytube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Pilot Study of Quantitative MRI Parametric Response Mapping of Bone Marrow Fat for Treatment Assessment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ehaweb.org [library.ehaweb.org]
- 8. google.com [google.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Pacritinib Response Is Associated With Overall Survival in Myelofibrosis: PERSIST‐2 Landmark Analysis of Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Itacitinib Adipate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for itacitinib adipate, a Janus kinase 1 (JAK1) inhibitor used in research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel, the public, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, proper disposal is not merely a recommendation but a mandatory safety and environmental requirement.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. A key determination for the disposal pathway of any pharmaceutical is whether it is classified as a "hazardous waste" under RCRA.
As of the date of this publication, a definitive RCRA classification for this compound is not publicly available. In the absence of such classification, and given the hazardous characteristics identified in its SDS, a conservative approach to disposal is required. This involves treating this compound as a non-RCRA hazardous pharmaceutical waste at a minimum, with the understanding that a formal hazardous waste determination should be conducted by the generating institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams such as regular trash, sharps containers, or biohazardous waste.
-
Segregate this compound waste at the point of generation. This includes unused or expired pure compounds, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
For non-RCRA pharmaceutical waste, a common practice is to use a white container with a blue lid labeled "FOR INCINERATION ONLY"[5].
-
The container must be kept closed when not in use.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Pharmaceutical Waste for Incineration"
-
The name of the chemical: "this compound"
-
The date the first item of waste was placed in the container.
-
The hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
4. Storage:
-
Store the sealed waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and prevent unauthorized access.
5. Final Disposal:
-
Engage a licensed hazardous or medical waste disposal contractor for the final disposal of the container.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. The EPA has strict regulations against the sewering of pharmaceutical waste[2].
-
The recommended method of disposal for non-RCRA pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction[2][5].
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key hazard information from its Safety Data Sheet.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: this compound Safety Data Sheet[1]
Experimental Protocols: Spill Cleanup
In the event of a spill of this compound powder or solution, follow this protocol:
-
Evacuate and Secure the Area: Restrict access to the spill area to essential personnel involved in the cleanup.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
A lab coat
-
For larger spills or in poorly ventilated areas, a suitable respirator may be necessary[1].
-
-
Contain the Spill:
-
For powders, gently cover with an absorbent material to prevent airborne dust.
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into the designated pharmaceutical waste container.
-
Decontaminate the Area: Scrub the spill surface and any contaminated equipment with alcohol[1].
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the pharmaceutical waste container.
-
Wash Hands Thoroughly: After removing PPE, wash hands with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety department for specific disposal requirements.
References
Personal protective equipment for handling Itacitinib adipate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Itacitinib adipate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is the adipate salt form of Itacitinib, an inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating properties.[1][2] Due to its pharmacological activity and potential hazards, stringent safety measures are required during its handling.
Hazard Identification and Classification
This compound is classified as hazardous. The parent compound, Itacitinib, exhibits higher acute toxicity. The Globally Harmonized System (GHS) classifications for both are summarized below for a comprehensive risk assessment.
| Substance | GHS Classification | Signal Word | Hazard Statements |
| This compound | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |
| Itacitinib | Acute toxicity, oral (Category 3)Acute toxicity, dermal (Category 3)Acute toxicity, inhalation (Category 3) | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[4] |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₃F₄N₉O₅[1][3] |
| Molecular Weight | 699.66 g/mol [3] |
| CAS Number | 1334302-63-4[1][3][5] |
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment is mandatory to ensure safety.
1. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust and aerosols.[3][6] Ensure adequate general laboratory ventilation.[3]
-
Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[3]
2. Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloved. | Prevents skin contact.[3][4] |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and dust.[3] |
| Body Protection | Impervious laboratory coat or gown. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a ventilated enclosure.[3][6] | Prevents inhalation of airborne particles.[3] |
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the chemical fume hood or biosafety cabinet is functioning correctly.
-
Assemble all necessary materials (spatulas, weigh boats, solvents, etc.) within the enclosure before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting (Powder Form):
-
Perform all manipulations of the solid compound within the ventilated enclosure to avoid generating dust.[3]
-
Use appropriate tools to handle the powder, minimizing aerosol formation.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add solvent to the powder slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound. A common practice is to wipe surfaces with 70% ethanol.[3]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
Emergency and Disposal Plan
1. Accidental Exposure and First Aid:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately.[4] Rinse the affected skin area thoroughly with plenty of water.[4] Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide respiratory support (do not use mouth-to-mouth resuscitation).[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention. |
2. Spills:
-
Evacuate the area and ensure it is well-ventilated.
-
Wear full PPE, including respiratory protection, before cleaning the spill.
-
For small spills, absorb solutions with an inert, liquid-binding material (e.g., diatomite).[3]
-
Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with alcohol or another suitable disinfectant.[3]
-
Prevent spilled material from entering drains or waterways.[3]
3. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of it in the regular trash or pour it down the drain.
Occupational Exposure Limits (OELs)
Currently, there are no established occupational exposure limits (OELs) for this compound.[3] For many novel pharmaceutical compounds, specific OELs have not been determined.[7] In such cases, a strategy of "occupational exposure banding" is often employed, which involves categorizing chemicals into bands based on their potency and toxicological data to establish handling requirements.[7] Given the hazard statements, this compound should be handled with the high degree of caution afforded to potent pharmaceutical compounds.
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C32H33F4N9O5 | CID 67390313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. gerpac.eu [gerpac.eu]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
